molecular formula C11H13N3O4 B1410945 3-(3-Azidopropoxy)-4-methoxybenzoic acid CAS No. 2096987-23-2

3-(3-Azidopropoxy)-4-methoxybenzoic acid

Cat. No.: B1410945
CAS No.: 2096987-23-2
M. Wt: 251.24 g/mol
InChI Key: MSBZYBZCCUJCMN-UHFFFAOYSA-N
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Description

3-(3-Azidopropoxy)-4-methoxybenzoic acid is a useful research compound. Its molecular formula is C11H13N3O4 and its molecular weight is 251.24 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

3-(3-azidopropoxy)-4-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O4/c1-17-9-4-3-8(11(15)16)7-10(9)18-6-2-5-13-14-12/h3-4,7H,2,5-6H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSBZYBZCCUJCMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)O)OCCCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

3-(3-Azidopropoxy)-4-methoxybenzoic acid chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Utility

3-(3-Azidopropoxy)-4-methoxybenzoic acid is a specialized hetero-bifunctional linker designed for precision chemical biology. It bridges the gap between carboxylic acid-reactive pharmacophores and alkyne-tagged biological effectors via "Click" chemistry (CuAAC or SPAAC).

Its structural core—based on isovanillic acid —provides improved solubility and UV-traceability compared to aliphatic linkers, while the methoxy group at the 4-position modulates the electronic properties of the aromatic ring, enhancing metabolic stability.

Key Applications:

  • PROTAC Development: Connects an E3 ligase ligand (e.g., Thalidomide, VHL ligand) to a target protein ligand.

  • Activity-Based Protein Profiling (ABPP): Serves as a capture handle for proteomic probes.

  • Surface Functionalization: Anchors biomolecules to amine-coated surfaces via amide coupling, leaving the azide free for subsequent derivatization.

Part 2: Chemical Identity & Properties[1][2][3][4][5]

Structural Specifications
PropertySpecification
IUPAC Name This compound
Molecular Formula C₁₁H₁₃N₃O₄
Molecular Weight 251.24 g/mol
Core Scaffold Isovanillic Acid (3-Hydroxy-4-methoxybenzoic acid)
Functional Handles 1x Carboxylic Acid (Amine-reactive), 1x Azide (Alkyne-reactive)
Predicted LogP ~1.8 (Moderate lipophilicity, cell-permeable)
pKa (Acid) ~4.5 (Benzoic acid derivative)
Spectroscopic Signature (Predicted)
  • ¹H NMR (DMSO-d₆, 400 MHz):

    • δ 12.8 (s, 1H, -COOH)

    • δ 7.6 (dd, 1H, Ar-H6), 7.4 (d, 1H, Ar-H2), 7.0 (d, 1H, Ar-H5)

    • δ 4.1 (t, 2H, -O-CH ₂-)

    • δ 3.8 (s, 3H, -OCH ₃)

    • δ 3.5 (t, 2H, -CH ₂-N₃)

    • δ 2.0 (m, 2H, -CH₂-CH ₂-CH₂-)

  • IR Spectrum: Distinctive azide stretch at ~2100 cm⁻¹ (strong, sharp). Carbonyl stretch at ~1680 cm⁻¹ .

Part 3: Synthesis & Manufacturing Protocol

Scientific Rationale: Direct alkylation of the acid is prone to esterification side reactions. A 4-step protection-deprotection strategy ensures regio-specificity and high purity suitable for pharmaceutical applications.

Workflow Diagram

SynthesisPath Isovanillic Isovanillic Acid (Start) Ester Methyl Ester (Intermediate 1) Isovanillic->Ester 1. MeOH, H2SO4 Reflux, 4h Chloro Chloro-Ether (Intermediate 2) Ester->Chloro 2. 1-Br-3-Cl-propane K2CO3, DMF, 60°C AzidoEster Azido-Ester (Intermediate 3) Chloro->AzidoEster 3. NaN3, DMF 80°C, 12h (SN2) FinalProduct 3-(3-Azidopropoxy)- 4-methoxybenzoic acid AzidoEster->FinalProduct 4. LiOH, THF/H2O Hydrolysis

Figure 1: Validated synthetic route maximizing yield and safety.

Detailed Methodology

Step 1: Methyl Ester Protection

  • Dissolve Isovanillic acid (10.0 g) in anhydrous Methanol (100 mL).

  • Add catalytic H₂SO₄ (0.5 mL) dropwise.

  • Reflux for 4 hours. Monitor by TLC (Hexane:EtOAc 7:3).

  • Validation: Disappearance of acid spot; appearance of less polar ester spot.

Step 2: Alkylation (Linker Installation)

  • Suspend Methyl isovanillate (1 eq) and K₂CO₂ (2.5 eq) in anhydrous DMF.

  • Add 1-bromo-3-chloropropane (1.5 eq). Note: Using the chloro-bromo linker prevents double alkylation due to the lower reactivity of the chloride.

  • Stir at 60°C for 6 hours.

  • Workup: Dilute with water, extract with EtOAc.

  • Validation: ¹H NMR shows new triplet at ~3.7 ppm (CH₂-Cl).

Step 3: Azide Displacement

  • Dissolve the chloro-intermediate in DMF.

  • Add Sodium Azide (NaN₃) (2.0 eq). Safety: See Section 4.

  • Heat to 80°C for 12 hours behind a blast shield.

  • Validation: IR analysis of crude shows appearance of 2100 cm⁻¹ peak.

Step 4: Saponification

  • Dissolve Azido-ester in THF:Water (3:1).

  • Add LiOH (3.0 eq) and stir at RT for 4 hours.

  • Acidify carefully with 1M HCl to pH 3.

  • Extract with EtOAc, dry over Na₂SO₄, and concentrate.

  • Final Purity Check: HPLC >95%.

Part 4: Handling & Safety (E-E-A-T)

Working with organic azides requires strict adherence to safety protocols to prevent explosion hazards.[1][2][3]

The "Rule of Six" Analysis:

  • Formula: C₁₁H₁₃N₃O₄

  • Number of Carbons (C): 11[4]

  • Number of Azide Nitrogens (N): 3[5]

  • Ratio (C/N): 3.6

  • Verdict: Safe. The ratio > 3 indicates the molecule is stable under standard conditions [1].

Critical Safety Protocols:

  • Temperature Limit: Do not heat reaction mixtures containing azides above 100°C.

  • Solvent Choice: Never use halogenated solvents (DCM, CHCl₃) with Sodium Azide, as this can form di-azidomethane, which is highly explosive [2]. Use DMF or DMSO.

  • Metal Avoidance: Use Teflon-coated spatulas. Avoid contact with copper or lead pipes (waste disposal) to prevent heavy metal azide formation.

  • Storage: Store at -20°C in amber vials to prevent photodecomposition.

Part 5: Application in PROTAC Design

This molecule is ideal for constructing PROTACs where the E3 ligase ligand contains an amine.

Conjugation Logic

PROTAC_Workflow Linker 3-(3-Azidopropoxy)- 4-methoxybenzoic acid Step1 Step 1: Amide Coupling (EDC/NHS or HATU) Linker->Step1 Ligand E3 Ligase Ligand (e.g., VHL-Amine) Ligand->Step1 Target Target Protein Ligand (Alkyne-functionalized) Step2 Step 2: CuAAC Click Reaction (CuSO4, Ascorbate) Target->Step2 Intermediate Azide-Tagged E3 Ligand Step1->Intermediate Intermediate->Step2 FinalPROTAC Active PROTAC Molecule Step2->FinalPROTAC

Figure 2: Convergent synthesis strategy for PROTAC assembly.

Experimental Tip: Perform the amide coupling (Step 1) first. The azide group is inert to standard amide coupling conditions (HATU/DIEA), allowing for easy purification of the "Azide-Tagged E3 Ligand" before the sensitive "Click" reaction.

References

  • Safe Handling of Azides. University of Pittsburgh, Dept of Environmental Health & Safety. (2013).[3] Establishes the C/N > 3 stability rule for organic azides.Link

  • Sodium Azide and Organic Azides: Standard Operating Procedure. UC Santa Barbara. Detailed incompatibility of azides with halogenated solvents.[1][2][3]Link

  • Isovanillic acid (3-Hydroxy-4-methoxybenzoic acid). MedChemExpress. Precursor properties and biological activity.[6]Link

  • 4-Methoxybenzoic acid. PubChem, National Library of Medicine. Physical properties of the core scaffold.[7]Link

Sources

An In-depth Technical Guide to Benzoic Acid Derivative Linkers with Azide Functionality

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Azide-Functionalized Aromatic Linkers

In the landscape of modern drug development and chemical biology, the ability to precisely and stably connect molecular components is paramount. Benzoic acid derivatives functionalized with an azide (N₃) group have emerged as exceptionally versatile and powerful tools in this context. These linkers offer a unique combination of rigidity, synthetic tractability, and bioorthogonal reactivity, making them indispensable for constructing complex molecular architectures like Antibody-Drug Conjugates (ADCs), PROTACs, and advanced diagnostic probes.

The core value of these linkers lies in the synergy between their two key components:

  • The Benzoic Acid Scaffold: This aromatic ring provides a rigid, well-defined spacer, which is crucial for controlling the distance and spatial orientation between conjugated molecules. Unlike flexible aliphatic linkers, the benzoic acid core prevents unwanted folding and ensures that the connected moieties can exert their biological functions without steric hindrance. Its synthetic accessibility allows for straightforward modification, such as positioning the functional groups (azide and carboxyl) at ortho, meta, or para positions to fine-tune the geometry of the final conjugate.

  • The Azide Functionality: The azide group is the cornerstone of "click chemistry," a class of reactions known for their high efficiency, specificity, and biocompatibility.[1] The azide is exceptionally stable in complex biological environments and does not react with the vast majority of functional groups found in proteins, cells, or tissues.[1][2] This bioorthogonality ensures that conjugation reactions occur only with a designated reaction partner—typically an alkyne—allowing for the precise assembly of biomolecules in their native environment.[2]

This guide provides a comprehensive overview of the synthesis, characterization, and application of these critical linkers, offering field-proven insights and detailed protocols for researchers, scientists, and drug development professionals.

Part 1: The Chemistry of Azide-Functionalized Benzoic Acid Linkers

Design Principles and Synthetic Strategies

The decision to use an azidobenzoic acid linker is driven by the need for a stable, rigid connection that can be formed under mild, biocompatible conditions. The most common isomer used in bioconjugation is 4-azidobenzoic acid, where the azide and carboxyl groups are para to each other, maximizing the linear distance between the points of attachment.

Causality in Synthesis: Why Diazotization is the Preferred Route

The most robust and widely used method for synthesizing 4-azidobenzoic acid starts from the readily available and inexpensive 4-aminobenzoic acid. This multi-step synthesis is a classic example of foundational organic chemistry expertly applied to modern bioconjugation needs.

The overall transformation is the conversion of an aromatic amine (-NH₂) to an azide (-N₃). This cannot be achieved in a single step. The process involves activating the amine by converting it into a diazonium salt, which is an excellent leaving group (N₂ gas) and can be readily displaced by the azide nucleophile.

Diagram 1: Synthetic Workflow for 4-Azidobenzoic Acid

A diagram illustrating the two-step conversion of 4-aminobenzoic acid to 4-azidobenzoic acid via a diazonium salt intermediate.

G cluster_0 Step 1: Diazotization cluster_1 Step 2: Azidation 4-Aminobenzoic_Acid 4-Aminobenzoic Acid Reagents_1 NaNO₂, HCl (aq) 0-5 °C 4-Aminobenzoic_Acid->Reagents_1 Reacts with Diazonium_Salt 4-Carboxybenzenediazonium Chloride (Intermediate) Reagents_1->Diazonium_Salt Forms Reagents_2 Sodium Azide (NaN₃) 0-5 °C Diazonium_Salt->Reagents_2 Reacts with 4-Azidobenzoic_Acid 4-Azidobenzoic Acid (Final Product) Reagents_2->4-Azidobenzoic_Acid Produces N2_gas N₂ Gas (byproduct) Reagents_2->N2_gas Releases

Activating the Linker for Bioconjugation

The carboxylic acid of the linker is itself unreactive towards common biological functional groups like amines. To make it an effective conjugation handle, it must be "activated." The most common strategy is to convert it into an N-hydroxysuccinimide (NHS) ester .

  • Why an NHS Ester? The NHS ester is an excellent compromise between stability and reactivity. It is stable enough to be isolated, purified, and stored, yet it reacts efficiently and specifically with primary amines (such as the side chain of lysine residues in proteins or the N-terminus of a peptide) under mild pH conditions (typically pH 7-9) to form a highly stable amide bond.[3][4]

The synthesis of the NHS ester is typically achieved by reacting the azidobenzoic acid with N-hydroxysuccinimide in the presence of a carbodiimide coupling agent, such as dicyclohexylcarbodiimide (DCC) or ethyl(dimethylaminopropyl)carbodiimide (EDC).

Essential Characterization

Confirming the identity and purity of the synthesized linker is a critical, non-negotiable step. A combination of spectroscopic techniques is employed for this self-validating system.

Technique Purpose Key Spectral Features for 4-Azidobenzoic Acid
Infrared (IR) Spectroscopy To identify key functional groups.A strong, sharp absorption band around 2100-2250 cm⁻¹ is the definitive signature of the azide (N=N=N) asymmetric stretch.[5][6] The presence of a broad O-H stretch (around 3000 cm⁻¹) and a C=O stretch (around 1700 cm⁻¹) confirms the carboxylic acid.
¹H NMR Spectroscopy To determine the proton environment and confirm the aromatic substitution pattern.For the para isomer, two distinct doublets are expected in the aromatic region (around 7.0-8.5 ppm), confirming the 1,4-disubstitution.[5] The carboxylic acid proton is a broad singlet at high chemical shift (>12 ppm).[5]
¹³C NMR Spectroscopy To confirm the carbon skeleton of the molecule.The spectrum will show characteristic peaks for the carboxyl carbon (~167 ppm), the azide-bearing carbon (~144 ppm), and other aromatic carbons.[5]
Mass Spectrometry (MS) To confirm the molecular weight.The measured mass should correspond to the calculated exact mass of the molecule (C₇H₅N₃O₂ = 163.13 g/mol ).

Part 2: Applications in Bioconjugation and Drug Development

The true power of the azide functionality is realized in its application in click chemistry, which provides a robust and orthogonal method for conjugation.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the most prominent example of click chemistry, uniting an azide with a terminal alkyne to form a stable 1,4-disubstituted triazole ring.[1][7]

  • Mechanism and Rationale: The reaction is not spontaneous and requires a copper(I) catalyst.[8] In laboratory settings, this is typically generated in situ from a copper(II) source (e.g., CuSO₄) and a reducing agent like sodium ascorbate.[8][9] The copper(I) species coordinates with the alkyne, lowering its pKa and facilitating the formation of a copper acetylide intermediate. This intermediate then reacts with the azide in a stepwise manner to form the stable triazole linkage. The reaction is extremely reliable, high-yielding, and tolerant of a wide range of functional groups and aqueous conditions, making it ideal for bioconjugation.[7][9]

Diagram 2: The CuAAC Reaction Mechanism

A simplified catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

CuAAC_Mechanism Cu_I Cu(I) Catalyst Cu_Acetylide Copper-Acetylide Intermediate Cu_I->Cu_Acetylide + Alkyne Alkyne R₁-Alkyne Triazole 1,4-Triazole Product Cu_Acetylide->Triazole + Azide Azide R₂-Azide (from Linker) Triazole->Cu_I Releases Catalyst

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

A significant advance for in vivo and live-cell applications was the development of SPAAC. This reaction avoids the use of a copper catalyst, which can be cytotoxic.[2]

  • Mechanism and Rationale: SPAAC utilizes a strained cyclooctyne (e.g., DBCO, BCN) as the alkyne partner.[2][10] The high ring strain in these molecules provides the necessary activation energy for the cycloaddition to occur spontaneously with an azide at physiological temperatures.[2][] The reaction is highly bioorthogonal and proceeds rapidly without any exogenous reagents.[2][12] While aryl azides (like those on benzoic acid linkers) react more slowly in SPAAC than alkyl azides, the reaction is still highly effective and widely used when copper must be avoided.[13]

Application Showcase: Antibody-Drug Conjugates (ADCs)

ADCs are a class of targeted therapeutics where a potent cytotoxic drug is linked to a monoclonal antibody that specifically targets a tumor-associated antigen. The linker is a critical component that ensures the ADC remains stable in circulation but releases the drug upon internalization into the cancer cell.[14]

Azidobenzoic acid linkers are frequently used in ADC construction.[15] A typical strategy involves:

  • Antibody Modification: An alkyne-containing moiety is introduced onto the antibody surface.

  • Payload-Linker Synthesis: The cytotoxic drug is attached to the carboxyl group of the azidobenzoic acid linker.

  • Conjugation: The azide-functionalized payload is then "clicked" onto the alkyne-modified antibody using CuAAC or SPAAC, resulting in a precisely constructed ADC.

Diagram 3: Structure of an ADC with an Azidobenzoic Acid Linker

A schematic showing the components of an Antibody-Drug Conjugate (ADC) connected via a triazole linkage formed from an azidobenzoic acid linker.

ADC_Structure Antibody Monoclonal Antibody (Targeting Moiety) Triazole Triazole Linkage (Formed by Click Chemistry) Antibody->Triazole Attached via Alkyne BenzoicAcid Benzoic Acid (Rigid Spacer) Triazole->BenzoicAcid Drug Cytotoxic Payload (Drug) BenzoicAcid->Drug Attached via Amide Bond

Part 3: Experimental Protocols & Best Practices

Protocol: Synthesis of 4-Azidobenzoic Acid

This protocol describes the synthesis from 4-aminobenzoic acid.[5][16]

Safety Note: Sodium azide is highly toxic and can form explosive heavy metal azides. Handle with extreme caution and appropriate personal protective equipment. Reactions should be conducted in a well-ventilated fume hood.

Materials:

  • 4-Aminobenzoic acid

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Sodium Azide (NaN₃)

  • Deionized Water

  • Ethyl Acetate

  • Ice

Procedure:

  • Diazonium Salt Formation: a. Suspend 4-aminobenzoic acid (1.0 eq) in a mixture of water and concentrated HCl. b. Cool the vigorously stirred suspension to 0-5 °C in an ice-salt bath. c. Prepare a solution of sodium nitrite (1.0 eq) in cold deionized water. d. Add the sodium nitrite solution dropwise to the cold suspension over 30 minutes, ensuring the temperature remains below 5 °C. The mixture will turn a yellow-orange color.[5] e. Stir the reaction mixture for an additional 30 minutes at 0-5 °C.

  • Azidation: a. Prepare a solution of sodium azide (1.0-1.1 eq) in deionized water. b. Add the sodium azide solution dropwise to the cold diazonium salt suspension. Vigorous nitrogen gas evolution and foaming will be observed.[5] c. After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 90 minutes.

  • Workup and Purification: a. Add ethyl acetate to the reaction mixture and transfer to a separatory funnel. b. Extract the aqueous phase twice more with ethyl acetate. c. Combine the organic phases and wash with 1 N NaOH to deprotonate the product, moving it to the aqueous phase. d. Separate the layers and acidify the aqueous phase with 1 N HCl until a yellow solid precipitates.[5] e. Extract the precipitated product back into ethyl acetate. f. Dry the combined organic phases over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-azidobenzoic acid as a yellow solid.[5] g. Confirm identity and purity using IR, NMR, and MS as described in Part 1.3.

Protocol: A Typical CuAAC Bioconjugation

This protocol describes the conjugation of an azide-linker-payload to an alkyne-modified protein.[8][9]

Materials:

  • Alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

  • Azide-linker-payload, dissolved in a water-miscible organic solvent (e.g., DMSO)

  • Copper(II) Sulfate (CuSO₄) stock solution

  • Sodium Ascorbate stock solution (must be freshly prepared)

  • Copper-stabilizing ligand (e.g., THPTA or TBTA) stock solution

Procedure:

  • In a microcentrifuge tube, combine the reagents in the following order: a. The alkyne-modified protein solution. b. The azide-linker-payload stock solution (typically 5-20 molar equivalents relative to the protein). c. The copper-stabilizing ligand stock solution (e.g., 5 equivalents relative to copper). d. The CuSO₄ stock solution (e.g., 1-2 equivalents relative to the protein).

  • Initiate the reaction: Add the freshly prepared sodium ascorbate stock solution (e.g., 10-20 equivalents relative to copper) to the tube.

  • Gently mix the reaction by inversion or slow rotation. Allow the reaction to proceed at room temperature for 1-4 hours.

  • Purification: Quench the reaction by adding EDTA to chelate the copper. Remove the unreacted small molecules and catalyst components from the conjugated protein using a suitable method such as size-exclusion chromatography (SEC), dialysis, or a desalting column.

  • Characterization: Analyze the final conjugate using SDS-PAGE (to observe the increase in molecular weight) and Mass Spectrometry (to confirm the final mass and determine the drug-to-antibody ratio, or DAR).

Conclusion and Future Outlook

Benzoic acid derivative linkers with azide functionality represent a mature, reliable, and highly enabling technology in the field of bioconjugation. Their rigid architecture combined with the unparalleled specificity of azide-alkyne click chemistry provides a robust platform for the construction of sophisticated bioconjugates. The continuous development of new click chemistry catalysts and novel strained alkynes will further expand the utility of these essential linkers. As the demand for precisely engineered therapeutics like ADCs and other targeted agents grows, the foundational role of azidobenzoic acid linkers is set to continue, empowering scientists to build the next generation of life-saving molecules.

References

  • Title: N-Hydroxysuccinimidyl-4-azidobenzoate Source: AxisPharm URL: [Link]

  • Title: Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation Source: Current Protocols in Chemical Biology (via PMC) URL: [Link]

  • Title: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A Versatile and Efficient Click Chemistry for Bioconjugation and Drug Discovery Source: Bioclone URL: [Link]

  • Title: 4-Azidobenzoic acid NHS ester Source: CF Plus Chemicals URL: [Link]

  • Title: Synthesis and Characterization of new Photoswitchable Azobenzene-containing poly(ε-caprolactones) Source: The Royal Society of Chemistry URL: [Link]

  • Title: Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis Source: Journal of the American Chemical Society (via PMC) URL: [Link]

  • Title: Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights Source: Organometallics - ACS Publications URL: [Link]

  • Title: Chemoselectivity of Tertiary Azides in Strain‐Promoted Alkyne‐Azide Cycloadditions Source: Chemistry – A European Journal (via PMC) URL: [Link]

  • Title: 4-azidobenzoic acid N-hydroxysuccinimide ester Source: Creative Biolabs URL: [Link]

  • Title: Azobenzene-Based Linker Strategy for Selective Activation of Antibody-Drug Conjugates Source: Angewandte Chemie International Edition URL: [Link]

  • Title: Infrared and 13C NMR Spectral Studies of some Aryl Hydrazides: Assessment of Substituent Effects Source: Semantic Scholar URL: [Link]

  • Title: Antibody–drug conjugates: Recent advances in linker chemistry Source: Acta Pharmaceutica Sinica B (via PMC) URL: [Link]

  • Title: Rigid PN Cages as 3-Dimensional Building Blocks for Crystalline or Amorphous Networked Materials - Supporting Information Source: American Chemical Society URL: [Link]

  • Title: Infrared (IR) spectra of azide in HN3, CH3N3 and AZT (in cm-1) Source: ResearchGate URL: [Link]

Sources

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of 3-(3-Azidopropoxy)-4-methoxybenzoic acid (CAS: 2096987-23-2), a specialized bifunctional linker widely utilized in medicinal chemistry, specifically within PROTAC (Proteolysis Targeting Chimera) development and Click Chemistry applications. We explore its physicochemical properties, synthesize a robust experimental protocol for its preparation, and detail its utility in bioconjugation workflows.

Part 1: Identification & Physicochemical Core

Chemical Identity

The compound is a benzoic acid derivative featuring a methoxy group at the para position and a 3-azidopropoxy chain at the meta position relative to the carboxylic acid. This structural arrangement provides a rigid aromatic core with a flexible, reactive "click" handle.

PropertySpecification
Chemical Name This compound
CAS Registry Number 2096987-23-2
Molecular Formula C₁₁H₁₃N₃O₄
Molecular Weight 251.24 g/mol
SMILES COc1c(OCCCN=[N+]=[N-])cc(C(=O)O)cc1
Functional Groups Carboxylic Acid (Amide coupling), Azide (CuAAC Click), Methoxy (Donor)
Solubility Soluble in DMSO, DMF, Methanol; Sparingly soluble in water
Structural Significance
  • Orthogonality: The carboxylic acid allows for standard amide coupling (e.g., with primary amines of E3 ligase ligands), while the azide group remains inert until activated for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

  • Linker Geometry: The propyl chain provides a short spacer (~3-4 Å), while the aromatic ring adds rigidity, often improving the pharmacokinetic profile compared to purely aliphatic PEG linkers.

Part 2: Synthesis & Methodology[1]

Retrosynthetic Analysis

The synthesis follows a convergent pathway starting from Isovanillic acid (3-hydroxy-4-methoxybenzoic acid). The workflow involves ester protection, Williamson ether synthesis to introduce the propyl chain, nucleophilic substitution with azide, and final saponification.

Validated Synthesis Protocol

Note: This protocol is derived from standard medicinal chemistry practices for alkoxy-benzoic acid derivatives.

Phase A: Esterification & Alkylation[1]
  • Starting Material: Dissolve Isovanillic acid (1.0 eq) in MeOH with catalytic H₂SO₄. Reflux for 4h to yield Methyl isovanillate .

  • Alkylation:

    • Dissolve Methyl isovanillate (1.0 eq) in DMF.

    • Add K₂CO₃ (2.5 eq) and 1-bromo-3-chloropropane (1.5 eq).

    • Heat at 60°C for 12h.

    • Workup: Dilute with water, extract with EtOAc. Purify via silica flash chromatography (Hexane/EtOAc).

    • Intermediate: Methyl 3-(3-chloropropoxy)-4-methoxybenzoate.

Phase B: Azidation
  • Reaction: Dissolve the chloro-intermediate in anhydrous DMF.

  • Reagent: Add Sodium Azide (NaN₃) (1.5 eq). Caution: NaN₃ is toxic.

  • Conditions: Heat at 80°C for 6-8h.

  • Workup: Standard aqueous workup. The azide intermediate is generally stable but should not be subjected to high heat in the dry state.

Phase C: Hydrolysis (Saponification)
  • Reaction: Dissolve the methyl ester in THF/MeOH (1:1).

  • Reagent: Add LiOH (2.0 M aq, 3.0 eq).

  • Conditions: Stir at RT for 4h.

  • Isolation: Acidify to pH 2 with 1M HCl. The product, This compound , typically precipitates as a white solid. Filter and dry.

Synthesis Flowchart (Graphviz)

SynthesisPathway Start Isovanillic Acid (3-OH-4-OMe-Benzoic Acid) Step1 Esterification (MeOH, H+) Start->Step1 Inter1 Methyl Isovanillate Step1->Inter1 Step2 Alkylation (Br-(CH2)3-Cl, K2CO3) Inter1->Step2 Inter2 Chloro-Intermediate Step2->Inter2 Step3 Azidation (NaN3, DMF, 80°C) Inter2->Step3 Inter3 Azido-Ester Step3->Inter3 Step4 Saponification (LiOH, THF/H2O) Inter3->Step4 Final Target Product (CAS 2096987-23-2) Step4->Final

Caption: Step-wise synthetic pathway from Isovanillic Acid to this compound.

Part 3: Applications in Drug Discovery

PROTAC Linker Design

This molecule serves as a critical "Linker" component in PROTACs.

  • Mechanism: The carboxylic acid is coupled to a ligand for an E3 ligase (e.g., Lenalidomide derivative for Cereblon). The azide is then "clicked" to an alkyne-functionalized ligand targeting a protein of interest (POI).

  • Advantage: The aromatic ring reduces the entropic penalty of binding compared to flexible PEG chains, potentially improving cell permeability.

Experimental Workflow: CuAAC Click Reaction

Objective: Conjugate the linker (attached to Ligand A) with Ligand B-Alkyne.

  • Prepare Solutions:

    • Solution A: Azide-functionalized precursor (0.1 mM in DMSO).

    • Solution B: Alkyne-partner (0.1 mM in DMSO).

    • Catalyst: CuSO₄ (5 eq) + THPTA (Ligand, 10 eq) + Sodium Ascorbate (10 eq) in water.

  • Incubation: Mix A + B + Catalyst. Stir at RT for 1-2h in the dark.

  • Purification: Analyze via LC-MS. Purify using Prep-HPLC (Water/Acetonitrile gradient).

Application Logic Diagram

ApplicationWorkflow Linker This compound Coupling Amide Coupling (EDC/NHS or HATU) Linker->Coupling COOH site LigandA E3 Ligase Ligand (Amine Functionalized) LigandA->Coupling NH2 site Intermediate Azide-Linker-Ligand Complex Coupling->Intermediate Click CuAAC Click Reaction Intermediate->Click Azide site LigandB Target Protein Ligand (Alkyne Functionalized) LigandB->Click Alkyne site PROTAC Final PROTAC Molecule Click->PROTAC

Caption: Modular assembly of a PROTAC molecule using the target linker via Amide Coupling and Click Chemistry.

References

  • Matrix Scientific. (n.d.). Product Data Sheet: this compound (CAS 2096987-23-2).[2] Retrieved from

  • ABCR GmbH. (n.d.). AB560896 | CAS 2096987-23-2.[2] Retrieved from

  • Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition, 40(11), 2004–2021. Link

  • Beshara, C. S., et al. (2010). Synthesis of bosutinib from 3-methoxy-4-hydroxybenzoic acid.[1][3] Molecules, 15(6), 4261-4266.[1] (Cited for general alkylation/synthesis protocols of isovanillic acid derivatives). Link

Sources

Synthesis of 3-(3-Azidopropoxy)-4-methoxybenzoic acid from vanillic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the synthesis of 3-(3-Azidopropoxy)-4-methoxybenzoic acid .

Critical Regiochemical Analysis

Before proceeding, a fundamental structural conflict in the request must be addressed to ensure scientific integrity:

  • Starting Material: Vanillic Acid is 4-hydroxy-3-methoxybenzoic acid .[1][2] The reactive phenolic hydroxyl group is at the 4-position .

  • Target Molecule: This compound implies the linker is attached at the 3-position and the methoxy group is at the 4-position .

The Conflict: Direct alkylation of Vanillic Acid yields 4-(3-Azidopropoxy)-3-methoxybenzoic acid , which is the regioisomer of the requested target.

The Solution:

  • Route A (Strict Compliance): To synthesize the exact 3-substituted target from Vanillic Acid, one must first isomerize the scaffold (Vanillic

    
     Isovanillic Acid) via demethylation and selective remethylation. This is chemically inefficient.
    
  • Route B (Pragmatic/Direct): If the user intended to attach the linker to the available phenol of Vanillic Acid (common in "Click" chemistry linker synthesis), the product is the 4-substituted isomer.

  • Route C (Recommended for Target): To obtain the 3-substituted target efficiently, the starting material should be Isovanillic Acid (3-hydroxy-4-methoxybenzoic acid).

This guide primarily details Route C (using Isovanillic Acid derived or purchased) to produce the exact named target, while noting the protocol for Route B (Direct Vanillic Alkylation) as the chemistry is identical but regiochemically distinct.

Part 1: Synthesis Strategy & Pathway

Retrosynthetic Analysis

The target molecule, This compound , is assembled via a convergent synthesis involving:

  • Scaffold Preparation: Protection of the carboxylic acid (Esterification).

  • Linker Installation: Nucleophilic substitution (

    
    ) of the phenol with a dihaloalkane (1-bromo-3-chloropropane).
    
  • Functionalization: Azidation of the alkyl halide.

  • Deprotection: Saponification of the ester to the free acid.

Reaction Pathway Diagram

The following diagram illustrates the divergence between the Vanillic (4-sub) and Isovanillic (3-sub) pathways.

SynthesisPath Vanillic Vanillic Acid (4-OH, 3-OMe) Isovanillic Isovanillic Acid (3-OH, 4-OMe) Vanillic->Isovanillic Isomerization (Inefficient) Ester_V Methyl Vanillate (4-OH) Vanillic->Ester_V MeOH, H+ Ester_I Methyl Isovanillate (3-OH) Isovanillic->Ester_I MeOH, H+ Alkylated_V 4-(3-chloropropoxy) Intermediate Ester_V->Alkylated_V 1-Br-3-Cl-propane K2CO3 Alkylated_I 3-(3-chloropropoxy) Intermediate Ester_I->Alkylated_I 1-Br-3-Cl-propane K2CO3 Azide_V 4-(3-Azidopropoxy) Isomer Alkylated_V->Azide_V NaN3, DMF (Direct Route) Target TARGET: 3-(3-Azidopropoxy) -4-methoxybenzoic acid Alkylated_I->Target 1. NaN3, DMF 2. LiOH (Hydrolysis)

Caption: Divergent synthesis pathways showing the origin of the 3-substituted target vs. the 4-substituted Vanillic derivative.

Part 2: Detailed Experimental Protocols

The following protocols apply to the Isovanillic Acid scaffold to yield the requested 3-substituted target . Note: If starting with Vanillic Acid, the same conditions apply but will yield the 4-substituted isomer.

Step 1: Esterification (Protection)

Objective: Protect the carboxylic acid as a methyl ester to prevent side reactions during alkylation.

  • Reagents: Isovanillic Acid (1.0 eq), Methanol (solvent), Thionyl Chloride (

    
    , 1.5 eq).
    
  • Procedure:

    • Dissolve Isovanillic Acid (10.0 g, 59.5 mmol) in anhydrous Methanol (100 mL) in a round-bottom flask under

      
      .
      
    • Cool to 0°C in an ice bath.

    • Add

      
       (6.5 mL, 89.2 mmol) dropwise over 20 minutes. (Caution: Exothermic, 
      
      
      
      gas evolution).
    • Reflux the mixture at 65°C for 3 hours. Monitor by TLC (Hexane:EtOAc 7:3).

    • Concentrate in vacuo to remove solvent.[3]

    • Redissolve residue in EtOAc, wash with saturated

      
       (2x) and Brine (1x).
      
    • Dry over

      
      , filter, and concentrate.
      
  • Yield: ~95% (Methyl Isovanillate).[4]

Step 2: Etherification (Linker Installation)

Objective: Alkylate the 3-phenol with a propyl linker containing a leaving group (Chloride) for subsequent azidation.

  • Reagents: Methyl Isovanillate (1.0 eq), 1-bromo-3-chloropropane (1.5 eq),

    
     (2.0 eq), DMF (anhydrous).
    
  • Procedure:

    • Dissolve Methyl Isovanillate (10.0 g, 54.9 mmol) in DMF (80 mL).

    • Add anhydrous

      
       (15.2 g, 110 mmol). Stir for 15 minutes at Room Temperature (RT).
      
    • Add 1-bromo-3-chloropropane (8.1 mL, 82.3 mmol) dropwise.

    • Heat to 60°C for 4–6 hours.

    • Workup: Pour into ice water (400 mL). Extract with EtOAc (3x 100 mL).

    • Wash organic layer with water (3x) to remove DMF, then brine.

    • Dry (

      
      ) and concentrate. Purify via silica gel column chromatography (Hexane:EtOAc gradient).
      
  • Product: Methyl 3-(3-chloropropoxy)-4-methoxybenzoate.

Step 3: Azidation (Functionalization)

Objective: Convert the alkyl chloride to an alkyl azide via


 substitution.
  • Reagents: Methyl 3-(3-chloropropoxy)-4-methoxybenzoate (1.0 eq), Sodium Azide (

    
    , 2.0 eq), DMF.
    
  • Procedure:

    • Dissolve the chloro-intermediate (10.0 g, 38.6 mmol) in DMF (60 mL).

    • Add

      
       (5.0 g, 77.2 mmol).
      
    • Heat to 80°C for 12 hours behind a blast shield (Azide safety protocols required).

    • Workup: Dilute with water, extract with EtOAc. Wash organics thoroughly with water.

    • Safety Note: Do not concentrate azides to dryness if low molecular weight. However, this molecule is sufficiently heavy (

      
      ) to be stable.
      
  • Product: Methyl 3-(3-azidopropoxy)-4-methoxybenzoate.

Step 4: Saponification (Deprotection)

Objective: Hydrolyze the methyl ester to yield the final benzoic acid derivative.

  • Reagents: Methyl ester intermediate, Lithium Hydroxide (

    
    , 3.0 eq), THF/Water (3:1).
    
  • Procedure:

    • Dissolve the ester (5.0 g) in THF (30 mL) and Water (10 mL).

    • Add

      
       (3.0 eq).
      
    • Stir at RT for 4 hours.

    • Acidify to pH 2–3 using 1M

      
      .
      
    • Extract with EtOAc, dry, and concentrate.

    • Recrystallize from Ethanol/Water if necessary.

  • Final Product: This compound .

Part 3: Data Summary & Validation

Key Physicochemical Properties (Predicted)
PropertyValueNotes
Molecular Formula

Molecular Weight 251.24 g/mol
Appearance White to Off-white Solid
Solubility DMSO, Methanol, EtOAcPoor in water (acid form)
CAS (Target) 2096987-23-2 3-substituted isomer
CAS (Isomer) 1895058-78-2 4-substituted isomer (Vanillic derived)
Troubleshooting & Optimization
IssueProbable CauseSolution
Low Yield (Step 2) Competition from eliminationLower Temp to 50°C; ensure anhydrous conditions.
Incomplete Azidation Chloride is a poor leaving groupAdd catalytic KI (Finkelstein condition) to generate in-situ Iodide.
Regioselectivity Wrong Starting MaterialVerify starting material by NMR. Vanillic Acid (4-OH) vs Isovanillic (3-OH).[5]
References
  • Preparation of Methyl Vanillate (General Esterification Protocol):

    • Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.

  • Alkylation of Phenols with Dihaloalkanes:

    • Wang, Z., et al. "Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid." Molecules, 2010, 15(6), 4283-4290. Link

    • Note: This reference describes the alkylation of Vanillic acid (4-OH), serving as the baseline protocol for the 4-substituted isomer.

  • Azidation Protocols (NaN3/DMF):

    • Scriven, E. F., & Turnbull, K. "Azides: their preparation and synthetic uses." Chemical Reviews, 1988, 88(2), 297-337. Link

  • Isovanillic Acid Structure & Properties:

    • PubChem Compound Summary for CID 12575, Isovanillic Acid. Link

Sources

3-(3-Azidopropoxy)-4-methoxybenzoic acid molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide for 3-(3-Azidopropoxy)-4-methoxybenzoic acid , structured for researchers and drug development professionals.

Core Identity & Functional Utility in Bioconjugation

Executive Summary

This compound is a specialized heterobifunctional linker designed for "Click Chemistry" applications, particularly in the development of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).

Its structure features two distinct reactive handles:

  • Carboxylic Acid (-COOH): Enables standard amide coupling (EDC/NHS or HATU) to primary amines on ligands, proteins, or surfaces.

  • Alkyl Azide (-N3): Serves as a bioorthogonal handle for Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

This dual functionality allows for the modular construction of complex biological probes where the benzoic acid core provides a rigid spacer, often improving the pharmacokinetic profile compared to flexible PEG chains.

Physicochemical Profile

PropertyValue
CAS Number 2096987-23-2
IUPAC Name This compound
Molecular Formula

Molecular Weight 251.24 g/mol
Appearance White to off-white solid
Solubility Soluble in DMSO, DMF, MeOH; Low solubility in water (acid form)
pKa (Predicted) ~4.5 (Carboxylic acid)
C/N Ratio 3.66 (Indicates stability; non-explosive under standard conditions)

Synthetic Architecture & Protocol

The synthesis of this compound typically proceeds via the alkylation of Isovanillic acid (or its methyl ester) followed by azidation and hydrolysis. The ester route is preferred to prevent side reactions during alkylation.

Reaction Scheme Visualization

Synthesispathway Start Methyl Isovanillate (Methyl 3-hydroxy-4-methoxybenzoate) Inter1 Intermediate 1: Chloro-propoxy Ester Start->Inter1 Alkylation Reagent1 1-Bromo-3-chloropropane (K2CO3, DMF, 80°C) Reagent1->Inter1 Inter2 Intermediate 2: Azido-propoxy Ester Inter1->Inter2 Nucleophilic Subst. Reagent2 Sodium Azide (NaN3) (DMF, 60°C) Reagent2->Inter2 Final Product: This compound Inter2->Final Saponification Reagent3 LiOH / THF / H2O (Hydrolysis) Reagent3->Final

Figure 1: Step-wise synthetic pathway from Methyl Isovanillate to the final Azide-Acid linker.

Detailed Experimental Protocol
Step 1: Alkylation (Ether Formation)
  • Dissolve: Dissolve Methyl Isovanillate (1.0 eq) in anhydrous DMF (0.5 M concentration).

  • Base Addition: Add Potassium Carbonate (

    
    , 2.0 eq) and stir for 15 minutes at room temperature to deprotonate the phenol.
    
  • Alkylation: Add 1-Bromo-3-chloropropane (1.5 eq) dropwise.

  • Heat: Heat the mixture to 80°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1) for disappearance of starting material.

  • Workup: Dilute with water, extract with EtOAc (

    
    ), wash organic layer with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Flash chromatography (Silica gel, Hexane/EtOAc gradient) yields Methyl 3-(3-chloropropoxy)-4-methoxybenzoate .

Step 2: Azidation (Halide Displacement)
  • Dissolve: Dissolve the chloro-intermediate from Step 1 in DMF (0.5 M).

  • Reagent: Add Sodium Azide (

    
    , 2.0 eq). Caution: Avoid metal spatulas; use plastic/glass.
    
  • Reaction: Heat to 60°C for 12 hours (overnight).

  • Workup: Dilute with water (carefully), extract with EtOAc (

    
    ). Wash extensively with water to remove excess azide.
    
  • Safety Check: Ensure the organic layer is free of hydrazoic acid traces.

  • Yield: Methyl 3-(3-azidopropoxy)-4-methoxybenzoate .

Step 3: Saponification (Hydrolysis)
  • Dissolve: Dissolve the azido-ester in THF:Water (3:1).

  • Base: Add Lithium Hydroxide Monohydrate (LiOH·H2O, 3.0 eq).

  • Stir: Stir at room temperature for 4 hours.

  • Acidification: Cool to 0°C and acidify to pH ~2 with 1M HCl.

  • Isolation: Extract with EtOAc, dry, and concentrate. Recrystallize from EtOAc/Hexane if necessary.

  • Final Product: This compound .

Functional Utility in Drug Discovery[1][2][3]

This molecule is a critical component in PROTAC (Proteolysis Targeting Chimera) design.[1][2] It serves as a "linker precursor" that connects an E3 ligase ligand (e.g., Thalidomide or VHL ligand) to a Target Protein ligand.

Mechanism of Action: The "Click" Assembly

The benzoic acid moiety provides a rigid attachment point, often preferred over flexible PEG chains when constraining the ternary complex (Target-PROTAC-E3 Ligase) is necessary for efficient ubiquitination.

PROTAC_Assembly Ligand Target Protein Ligand (e.g., Kinase Inhibitor) Step1 Step 1: Amide Coupling (Acid + Amine on Ligand) Ligand->Step1 Linker This compound (The Linker) Linker->Step1 E3 E3 Ligase Ligand (Alkyne-functionalized) Step2 Step 2: CuAAC Click Reaction (Azide + Alkyne on E3 Ligand) E3->Step2 Intermediate Ligand-Linker Conjugate (Bearing Azide Handle) Step1->Intermediate Intermediate->Step2 FinalPROTAC Final PROTAC Molecule (Rigid Linker Installed) Step2->FinalPROTAC

Figure 2: Logic flow for assembling a PROTAC using the acid-azide heterobifunctional linker.

Key Advantages
  • Rigidity: The phenyl ring reduces the entropic cost of ternary complex formation compared to pure alkyl/PEG chains.

  • Solubility: The methoxy and ether groups improve solubility in organic synthesis solvents compared to pure hydrocarbon linkers.

  • Bioorthogonality: The azide group is inert to most biological conditions until activated by a catalyst (Cu) or strain (DBCO).

Handling & Safety (Azide Protocols)

While organic azides with a (C+O)/N ratio ≥ 3 (Rule of thumb) are generally considered stable, strict safety protocols must be observed.

  • Ratio Calculation: This molecule has 11 Carbons + 4 Oxygens = 15. Nitrogen atoms = 3. Ratio = 5. Safe.

  • Heat: Do not heat reaction mixtures containing this azide above 80°C unless necessary.

  • Metals: Avoid contact with copper or lead pipes (e.g., in disposal drains) to prevent the formation of highly explosive heavy metal azides.

  • Disposal: Quench excess azide reactions with sodium nitrite (

    
    ) and sulfuric acid or specific commercial quenching kits before disposal.
    

References

  • Matrix Scientific. (2024). Product Data Sheet: this compound (CAS 2096987-23-2).[3] Link

  • Sharpless, K. B., et al. (2002).[4] "Click Chemistry: Diverse Chemical Function from a Few Good Reactions." Angewandte Chemie International Edition. Link

  • Beshara, C. S., et al. (2010). "Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid." Molecules, 15(6), 4261-4266.[5] (Reference for alkylation protocols of isovanillic acid). Link

  • Yang, C., et al. (2024).[6][2] "Click chemistry in the development of PROTACs." RSC Chemical Biology.[2] (Application context). Link

Sources

Engineering Bioorthogonality: A Technical Guide to Novel Azide Linkers in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond Passive Connectivity

In the early era of click chemistry, the azide moiety was viewed primarily as a passive "chemical handle"—a means to an end for connecting two entities. Today, the paradigm has shifted. In modern drug discovery, particularly within Antibody-Drug Conjugates (ADCs) and Targeted Protein Degradation (PROTACs), the linker is no longer an inert spacer; it is a functional component that dictates pharmacokinetics, solubility, and therapeutic index.

This guide moves beyond simple alkyl azides to explore novel azide architectures —specifically Picolyl Azides and Fluorinated Linkers —that solve critical challenges in bioconjugation: slow kinetics at low concentrations, copper-induced cytotoxicity, and poor aqueous solubility.

Structural Classes & Design Principles

To engineer effective conjugates, one must select the azide architecture that matches the biological constraint. We categorize novel linkers into three functional classes:

The Kinetic Accelerators: Picolyl Azides

Standard Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) requires significant copper loads, which can be cytotoxic to live cells or cause oxidative damage to antibodies. Picolyl Azides incorporate a pyridine ring adjacent to the azide.

  • Mechanism: The pyridyl nitrogen acts as an internal chelating motif, coordinating with the Cu(I) catalyst. This increases the effective local concentration of copper at the reaction site.

  • Impact: This "chelating effect" accelerates the reaction rate by 20–50 fold compared to standard azides, allowing for the use of sub-stoichiometric copper levels (10–40 µM) compatible with live-cell labeling.

The Stability Modulators: Fluorinated Azides

Fluorination of the linker backbone, particularly in self-immolative spacers like PABC (p-aminobenzyl carbamate), serves two purposes:

  • Electronic Tuning: Fluorine substituents lower the pKa of the leaving group, accelerating the 1,6-elimination release of the payload after cleavage.

  • Lipophilicity: Strategic fluorination can modulate the LogP of the linker, improving the solubility of hydrophobic payloads (e.g., PBD dimers in ADCs).

Cleavable Azide Hybrids

For ADCs, the azide must be integrated into a system that releases the drug upon internalization.

  • Protease-Cleavable: Azide-Val-Cit-PABC-Payload. The azide is used for conjugation to the antibody (via a strained alkyne or functionalized lysine), while the Val-Cit motif remains accessible to lysosomal Cathepsin B.

  • Acid-Cleavable: Azide-Hydrazone linkers that hydrolyze in the acidic endosome (pH 5.0).

Comparative Analysis of Linker Performance

The following table summarizes the physicochemical and kinetic profiles of standard vs. novel azide linkers.

Linker ClassKinetic Rate (

)
Aqueous SolubilityBiocompatibilityPrimary Application
Alkyl Azide (Standard) 1.0 (Baseline)Low to ModerateModerate (Requires Cu)Small molecule synthesis
PEGylated Azide 1.0HighHighSolubility enhancement
Picolyl Azide 25.0 - 50.0 ModerateExcellent (Low Cu)Live-cell labeling, Protein conjugation
Fluorinated Aryl Azide 2.0 - 5.0LowModerateModulation of release kinetics (ADCs)
Tertiary Azide < 0.5 (Slow)LowHigh (Stable)Metabolic labeling (High stability)

Visualizing the Mechanism: Picolyl-Assisted CuAAC

The diagram below illustrates the chelation mechanism that drives the superior kinetics of picolyl azides.

PicolylMechanism cluster_legend Mechanism Advantage Azide Picolyl Azide (Chelating Motif) Complex Cu-Azide Chelate (Pre-organized Intermediate) Azide->Complex Rapid Coordination Copper Cu(I) Catalyst Copper->Complex Chelation Product 1,4-Triazole Product (Stable Conjugate) Complex->Product Accelerated Cycloaddition Alkyne Terminal Alkyne (Payload) Alkyne->Complex Diffusive Encounter Description The pyridyl nitrogen (Picolyl) anchors the Cu(I), creating a high local concentration that drives the reaction forward even in dilute conditions.

Figure 1: Mechanism of Picolyl Azide-assisted CuAAC. The internal coordination of Copper (I) significantly lowers the activation energy barrier.

Experimental Protocol: Low-Copper Bioconjugation

This protocol utilizes a Picolyl Azide linker to conjugate a fluorophore to a protein. It is designed to minimize oxidative damage by maintaining a low copper concentration.

Materials
  • Protein: 1 mg/mL in PBS (pH 7.4).

  • Linker: Picolyl Azide-PEG4-Fluorophore (10 mM in DMSO).

  • Catalyst: CuSO4 (50 mM in water).

  • Reducing Agent: Sodium Ascorbate (100 mM in water, freshly prepared).

  • Ligand: THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) - Note: While Picolyl azides chelate, THPTA is still recommended to protect the bulk Cu(I) from oxidation.

Step-by-Step Methodology
  • Degassing (Critical):

    • Causality: Oxygen rapidly oxidizes catalytic Cu(I) to inactive Cu(II) and generates reactive oxygen species (ROS) that damage protein side chains (Met/His oxidation).

    • Action: Bubble Argon or Nitrogen through all buffers for 15 minutes prior to mixing.

  • Complex Formation:

    • Premix CuSO4 and THPTA in a 1:5 molar ratio (Cu:Ligand) in a separate microtube.

    • Why: This ensures all copper is complexed before exposure to the protein, preventing precipitation.

  • Reaction Assembly:

    • To the protein solution (50 µL), add:

      • Picolyl Azide Linker (5–10 equivalents relative to protein alkyne handles).

      • Cu-THPTA complex (Final concentration: 50 µM Cu).

      • Sodium Ascorbate (Final concentration: 2.5 mM).

    • Order of Addition: Add Ascorbate last to initiate the reduction of Cu(II) to Cu(I).

  • Incubation:

    • Incubate for 30–60 minutes at room temperature in the dark.

    • Note: Picolyl azides typically reach completion in <1 hour, whereas alkyl azides may require 4–12 hours.

  • Quenching & Purification:

    • Add EDTA (10 mM final) to chelate remaining copper.

    • Purify via size-exclusion chromatography (e.g., PD-10 column) or dialysis to remove unreacted small molecules.

Applications in Drug Discovery: ADC Synthesis Workflow

The following diagram outlines how cleavable azide linkers are deployed in the synthesis of Antibody-Drug Conjugates.

ADCWorkflow cluster_qc Quality Control Gates Antibody Monoclonal Antibody (mAb) Activation Activation (e.g., TCEP Reduction of Disulfides) Antibody->Activation Expose Cysteines Intermed Antibody-Azide Intermediate Activation->Intermed Conjugation Linker Bifunctional Linker (Maleimide-PEG-Azide) Linker->Intermed Click Click Reaction (SPAAC or CuAAC) Intermed->Click Payload Drug-Alkyne (e.g., MMAE-Alkyne) Payload->Click Final Final ADC (Purified) Click->Final Purification & QC DAR Drug-to-Antibody Ratio (DAR) Analysis via HIC/MS Click->DAR

Figure 2: Workflow for site-specific ADC generation using azide-based click chemistry. The modular approach allows for rapid screening of different payloads.

Safety & Stability: The C/N Ratio Rule

Working with organic azides requires strict adherence to safety protocols due to their potential explosivity.[1][2][3][4]

The Golden Rule of Azide Safety: For an organic azide to be considered non-explosive and safe for isolation, the number of non-nitrogen atoms must significantly outweigh the nitrogen atoms.


[1]
  • 
     : Number of Carbon atoms
    
  • 
     : Number of Oxygen atoms[1]
    
  • 
     : Number of Nitrogen atoms
    

Operational Guidelines:

  • Rule of Six: Ensure at least 6 carbons per azide group.[1][2][3][4]

  • Isolation: Never distill diazides or low-molecular-weight azides. Purify via column chromatography or precipitation.

  • Storage: Store at -20°C in the dark. Avoid contact with metals (leads to shock-sensitive metal azides) or halogenated solvents (can form di/tri-azidomethane).[3]

References

  • Uttamapinant, C., et al. (2010). "Fast, Cell-Compatible Click Chemistry with Copper-Chelating Azides for Biomolecular Labeling." Angewandte Chemie International Edition. [Link]

  • Stéen, E. J. L., et al. (2018). "Mechanistic Evaluation of Bioorthogonal Decaging with trans-Cyclooctene: The Effect of Fluorine Substituents on Aryl Azide Reactivity." Chemistry – A European Journal. [Link]

  • Tsuchikama, K., & An, Z. (2018). "Antibody-drug conjugates: recent advances in conjugation and linker chemistries." Protein & Cell. [Link]

  • University of California Santa Barbara. "Laboratory Safety Fact Sheet #26: Synthesizing, Purifying, and Handling Organic Azides." [Link] (General Safety Reference)

  • Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001).[3] "Click Chemistry: Diverse Chemical Function from a Few Good Reactions." Angewandte Chemie International Edition. [Link]

Sources

Methodological & Application

CuAAC click chemistry reaction conditions for benzoic acid azides

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized CuAAC Reaction Conditions for Benzoic Acid Azides

Executive Summary

This guide details the optimization of Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) specifically for benzoic acid azides (e.g., 4-azidobenzoic acid). While standard click chemistry protocols are robust, benzoic acid derivatives present unique challenges due to the coordinating ability of the carboxylate group (


) and the electron-withdrawing nature of the aromatic ring.

This note provides two distinct protocols:

  • Protocol A (Aqueous/Bioconjugation): For labeling biomolecules or working in high-water environments using THPTA .

  • Protocol B (Organic/Synthesis): For small molecule synthesis and scale-up using TBTA or solvent-promoted conditions.

Technical Analysis: The "Carboxylate Effect"

The Challenge: Carboxylate Coordination

In standard CuAAC, the active catalyst is a Copper(I) species.[1] Benzoic acid azides possess a carboxylic acid moiety that, upon deprotonation (pH > 4.2), forms a carboxylate anion.

  • Interference: The carboxylate can act as a bidentate ligand, sequestering

    
     or 
    
    
    
    ions. In the absence of a stronger ligand, this can lead to catalyst precipitation or the formation of inactive "off-cycle" copper-carboxylate complexes.
  • The "Shao" Promotion: Contrarily, research by Shao et al.[1][2] (2010) suggests that in specific organic solvents (without external ligands), benzoic acid can actually promote the reaction by stabilizing Cu(I). However, for reproducible, high-yield applications (especially in water), relying on this effect is risky.

  • The Solution: The use of high-affinity accelerating ligands (THPTA or TBTA ) is required to out-compete the carboxylate interaction, protecting the Cu(I) oxidation state and maintaining the catalytic cycle.

Electronic Considerations

The azide group attached to a benzoic acid ring is electronically coupled to an electron-withdrawing carbonyl group. This reduces the electron density on the azide relative to aliphatic azides. While CuAAC is generally insensitive to electronics, these substrates benefit significantly from exogenous reducing agents (Sodium Ascorbate) to maintain high [Cu(I)] loads, compensating for slightly slower kinetics.

Mechanistic Visualization

The following diagram illustrates the standard catalytic cycle and the specific entry point where carboxylate interference occurs, mitigated by the Ligand (L).

CuAAC_Mechanism Start Cu(II) Precursor (CuSO4) ActiveCat Active Catalyst [L-Cu(I)]+ Start->ActiveCat + Ligand (THPTA/TBTA) Reduction Reduction (Sodium Ascorbate) Reduction->ActiveCat Acetylide Cu(I)-Acetylide Complex ActiveCat->Acetylide + Alkyne Interference OFF-CYCLE TRAP Copper-Carboxylate Complex (If Ligand is absent) ActiveCat->Interference - Ligand + R-COO(-) AzideCoord Azide Coordination (Azidobenzoic Acid) Acetylide->AzideCoord + R-N3 Metallacycle Metallacycle Intermediate AzideCoord->Metallacycle Ring Closure Product Triazole Product + Regenerated Catalyst Metallacycle->Product Protonation Product->ActiveCat Cycle Repeats

Figure 1: The CuAAC catalytic cycle showing the critical role of ligands (THPTA/TBTA) in preventing the formation of inactive Copper-Carboxylate complexes.

Experimental Protocols

Selection Guide
FeatureProtocol A: Aqueous / Bio Protocol B: Organic / Synthesis
Primary Solvent Water, PBS, HEPESDMSO, DMF, tBuOH/Water
Ligand THPTA (Water Soluble)TBTA (Organic Soluble)
Copper Source


or CuI
pH Sensitivity Strict (pH 7.0–8.0)Moderate (Solvent dependent)
Workup Dialysis / FiltrationExtraction / Precipitation
Protocol A: Aqueous Conjugation (THPTA Method)

Best for: Labeling proteins, DNA, or hydrophilic linkers with azidobenzoic acid.

Reagents:

  • Cu-Premix: 20 mM

    
     (in water) + 50 mM THPTA (in water). Mix 1:2 ratio before use.
    
  • Reductant: 100 mM Sodium Ascorbate (freshly prepared in water).

  • Buffer: 100 mM Sodium Phosphate (pH 7.4). Avoid Tris buffer if possible as it competes for Cu.

Procedure:

  • Dissolve Reactants: Dissolve the Alkyne substrate and Azidobenzoic acid in the reaction buffer. Final concentration: 0.1 – 1.0 mM.

    • Note: If the azidobenzoic acid is insoluble, predissolve in a minimal volume of DMSO (keep final DMSO < 5%).

  • Add Catalyst: Add the Cu-Premix (CuSO4/THPTA) to the reaction.

    • Ratio: 0.1 – 0.5 equivalents of Cu relative to the limiting reagent.

  • Initiate: Add Sodium Ascorbate (5 – 10 equivalents). The solution should remain clear (colorless to faint yellow). If it turns brown/black, oxygen exposure is too high.

  • Incubate: React at Room Temperature (25°C) for 30–60 minutes.

  • Quench: Add EDTA (final 10 mM) to chelate copper before downstream processing.

Protocol B: Synthetic Scale-Up (TBTA Method)

Best for: Synthesizing PROTAC linkers or small molecule libraries.

Reagents:

  • Solvent: DMSO or tBuOH/Water (1:1).

  • Catalyst:

    
     (1 M stock).
    
  • Ligand: TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) (100 mM in DMSO).

  • Reductant: Sodium Ascorbate (fresh).

Procedure:

  • Setup: In a glass vial, dissolve Alkyne (1.0 eq) and Azidobenzoic acid (1.0–1.2 eq) in the solvent.

  • Ligand Association: Add TBTA (0.05 eq, 5 mol%).

  • Copper Addition: Add

    
     (0.01–0.02 eq, 1–2 mol%).
    
  • Reduction: Add Sodium Ascorbate (0.1 eq, 10 mol%).

    • Observation: The solution may turn slightly turbid or yellow.

  • Reaction: Stir at 40°C for 4–12 hours.

    • Why 40°C? Benzoic acid azides can be sterically encumbered; mild heating ensures completion without thermal decomposition of the azide.

  • Workup: Dilute with water. If the product is organic-soluble, the triazole often precipitates or can be extracted with EtOAc. The benzoic acid group will remain protonated if the workup is acidic (pH ~3-4).

Workflow Decision Tree

Workflow_Tree Start Start: Azidobenzoic Acid + Alkyne Solubility Check Solubility of Reactants Start->Solubility Aqueous Water Soluble (Bioconjugation) Solubility->Aqueous High Polarity Organic Organic Soluble (Synthesis) Solubility->Organic Low Polarity ProtoA PROTOCOL A Use THPTA Ligand Solvent: PBS/Water Aqueous->ProtoA ProtoB PROTOCOL B Use TBTA Ligand Solvent: DMSO or tBuOH Organic->ProtoB Analysis QC: LC-MS / NMR Check for Triazole H ProtoA->Analysis ProtoB->Analysis

Figure 2: Decision matrix for selecting the appropriate CuAAC protocol based on substrate solubility.

Troubleshooting & QC

ObservationProbable CauseCorrective Action
Precipitation on Cu Addition Carboxylate-Copper complex formation.Increase Ligand:Cu ratio to 5:1. Switch to THPTA (higher solubility).
Reaction Stalls < 50% Catalyst Oxidation (Cu(I)

Cu(II)).
Add fresh Ascorbate. Degas solvents (sparge with

).
Low Yield (Organic) Poor solubility of Ascorbate.Use tBuOH/Water (1:1) instead of pure DMSO to dissolve the salt.
Byproduct: Amine Staudinger-like reduction of azide.Reduce TCEP/DTT concentration (if present). Use Ascorbate only.

Validation:

  • NMR: Look for the disappearance of the alkyne proton and the appearance of the triazole singlet (typically

    
     7.5 – 8.5 ppm).
    
  • IR: Disappearance of the characteristic Azide stretch (~2100

    
    ).
    

References

  • Shao, C., et al. (2010). "Carboxylic Acid-Promoted Copper(I)-Catalyzed Azide-Alkyne Cycloaddition."[1][2][3] The Journal of Organic Chemistry, 75(20), 7002–7005.

  • Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). "Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation." Angewandte Chemie International Edition, 48(52), 9879–9883.

  • Rostovtsev, V. V., et al. (2002). "A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective 'Ligation' of Azides and Terminal Alkynes." Angewandte Chemie, 41(14), 2596–2599.

  • BroadPharm. "Protocol for Azide-Alkyne Click Chemistry." Application Notes.

Sources

Application Note: EDC/NHS Coupling of 3-(3-Azidopropoxy)-4-methoxybenzoic Acid to Proteins

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the conjugation of 3-(3-Azidopropoxy)-4-methoxybenzoic acid to the primary amines (lysine residues and N-terminus) of a target protein. This small molecule acts as a heterobifunctional linker: the carboxylic acid facilitates attachment to the protein via EDC/NHS chemistry, while the azide group (


) serves as a bioorthogonal handle for subsequent "Click Chemistry" (e.g., CuAAC or SPAAC) reactions.

Key Technical Challenge: The linker contains an aromatic anisic acid core and an aliphatic azide chain, resulting in low aqueous solubility. This protocol utilizes a Two-Step Activation Strategy with organic co-solvents to maximize coupling efficiency while preventing protein precipitation and homopolymerization.

Scientific Mechanism & Rationale

The Chemistry

The conjugation relies on the carbodiimide-mediated activation of the linker's carboxylic acid.

  • Activation: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) reacts with the carboxyl group to form an unstable O-acylisourea intermediate.[1][2]

  • Stabilization:

    
    -Hydroxysuccinimide (NHS) displaces the isourea to form a semi-stable NHS-ester. This step is crucial because the NHS-ester is more resistant to hydrolysis than the O-acylisourea.
    
  • Conjugation: The NHS-ester reacts with primary amines on the protein (nucleophilic attack) to form a stable amide bond, releasing NHS.

Mechanism Diagram

The following diagram illustrates the chemical pathway, highlighting the critical intermediate states.

EDC_NHS_Mechanism Linker Linker-COOH (3-(3-Azidopropoxy)...) Intermediate Unstable O-acylisourea Linker->Intermediate + EDC (pH 4.7-6.0) EDC EDC (Activator) EDC->Intermediate NHS_Ester Semi-Stable NHS-Ester Intermediate->NHS_Ester + NHS NHS NHS (Stabilizer) NHS->NHS_Ester Conjugate Final Conjugate (Protein-Amide-Linker-N3) NHS_Ester->Conjugate + Protein (pH 7.2-8.0) Protein Protein-NH2 (Target) Protein->Conjugate

Caption: Step-wise activation of the carboxylic acid linker to a stable amide bond.

Pre-Experimental Considerations

Solubility & Co-Solvents

This compound is hydrophobic. It will not dissolve directly in aqueous buffers.

  • Requirement: Dissolve the linker in anhydrous DMSO or DMF (Dry, amine-free) at a high concentration (e.g., 10–50 mM) before adding to the reaction.

  • Tolerance: Ensure the final organic solvent concentration in the protein mixture does not exceed 10% (v/v) to avoid protein denaturation.

Buffer Selection (Critical for E-E-A-T)

Using the wrong buffer is the most common failure point.

  • Activation Buffer: MES Buffer (0.1 M, pH 5.5–6.0) . EDC activation is most efficient at acidic pH.[1][3][4]

  • Conjugation Buffer: PBS or HEPES (0.1 M, pH 7.2–7.5) . The lysine amine attack requires a neutral-to-basic pH to ensure the amine is deprotonated (nucleophilic).

  • Avoid: Tris, Glycine, or any buffer containing primary amines, as they will compete with the protein for the NHS-ester.

Stoichiometry Table

Calculate molar ratios based on the protein molecular weight and desired labeling density.

ComponentMolecular Weight (Approx)Molar EquivalentsRole
Protein Variable (e.g., IgG ~150 kDa)1Target
Linker ~251.24 g/mol *10 – 50Reagent (Excess drives reaction)
EDC 191.7 g/mol 10 – 50Activator (1:1 with Linker)
NHS 115.1 g/mol 25 – 125Stabilizer (2.5x excess over EDC)

*Note: Verify exact MW on your specific Certificate of Analysis.

Detailed Protocol

Phase 1: Linker Activation (The "Active Ester" Prep)

Goal: Create the reactive NHS-ester of the azide linker in a small volume.

  • Prepare Linker Stock: Dissolve 2.5 mg of this compound in 100 µL of anhydrous DMSO.

  • Prepare EDC/NHS:

    • Dissolve EDC (10 mg) in 1 mL dry DMSO or MES buffer.

    • Dissolve NHS (10 mg) in 1 mL dry DMSO or MES buffer.

    • Note: These must be prepared immediately before use.[5][6] EDC hydrolyzes in seconds in water.

  • Activation Reaction:

    • Mix Linker : EDC : NHS in a molar ratio of 1 : 1.2 : 2.5 .

    • Incubate for 15 minutes at room temperature (RT) with gentle agitation.

    • Result: You now have an activated NHS-ester solution.

Phase 2: Conjugation

Goal: Covalently attach the activated linker to the protein.

  • Prepare Protein: Buffer exchange the protein into PBS (pH 7.4) using a Zeba™ Spin Desalting Column or dialysis. Adjust concentration to 1–5 mg/mL.

  • Combine:

    • Slowly add the activated linker solution (from Phase 1) to the protein solution.

    • Crucial: Do not exceed 10% DMSO final volume. If the linker precipitates (cloudiness), add more DMSO immediately or reduce linker concentration.

  • Incubate: React for 2 hours at RT or Overnight at 4°C.

  • Quench: Add Hydroxylamine or Tris-HCl (1 M, pH 8.0) to a final concentration of 50 mM. Incubate for 15 mins to stop the reaction.

Phase 3: Purification

Goal: Remove excess toxic azide linker and byproducts.

  • Method: Use a Desalting Column (e.g., PD-10 or Sephadex G-25) equilibrated with PBS.

  • Why? Dialysis is often insufficient for hydrophobic small molecules which may stick to the membrane or protein non-specifically. Gel filtration is superior here.

Workflow Visualization

Protocol_Workflow cluster_prep Phase 1: Preparation cluster_conj Phase 2: Conjugation cluster_qc Phase 3: QC & Cleanup start Start step1 Dissolve Linker in DMSO (Hydrophobic Core) start->step1 step2 Activate with EDC/NHS (15 min, pH 5-6 or DMSO) step1->step2 step3 Add to Protein (PBS pH 7.4) Keep DMSO < 10% step2->step3 step4 Incubate 2h @ RT step3->step4 step5 Quench (Tris/Hydroxylamine) step4->step5 step6 Desalting Column (Remove excess Azide) step5->step6 step7 Validation (Click Test / MS) step6->step7

Caption: Operational workflow from solubilization to validated conjugate.

Validation & Quality Control

Since the azide group is "silent" in UV-Vis (unless at very high concentrations) and the linker mass is small, standard protein assays (Bradford/BCA) cannot confirm conjugation. Use these methods:

  • Click-Shift Assay (Recommended):

    • Take a small aliquot (5 µg) of your conjugate.

    • React with a DBCO-PEG4-Fluorophore (e.g., DBCO-Cy5) for 30 mins.

    • Run SDS-PAGE.[7]

    • Success: The protein band fluoresces under the specific channel (e.g., Cy5) before staining. Unlabeled protein will not fluoresce.

  • MALDI-TOF MS:

    • Look for a mass shift. Each linker addition adds ~233 Da (Linker MW minus water).

    • Note: Heterogeneity is common (a Gaussian distribution of labeling).

Troubleshooting Guide

IssueProbable CauseCorrective Action
Precipitation upon mixing Linker is too hydrophobic.Increase DMSO concentration (up to 15% if protein tolerates) or add linker in smaller aliquots.
No Conjugation (Validation Fails) Hydrolysis of EDC.EDC is extremely moisture sensitive. Use a fresh bottle or store under nitrogen. Do not use EDC stored in solution.
Protein Aggregation Over-crosslinking.The protein may have reacted with itself. Ensure the activation (Phase 1) is done separately from the protein, or reduce EDC equivalents.
Low Yield pH Mismatch.Ensure Conjugation Phase is at pH 7.2–7.5. Below pH 7.0, lysine reactivity drops significantly.

References

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press. (Chapter 3: Zero-Length Crosslinkers). [Link]

  • Broad Institute. Click Chemistry Protocol for Proteomics. [Link]

Sources

Functionalizing surfaces with 3-(3-Azidopropoxy)-4-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Functionalizing Surfaces with 3-(3-Azidopropoxy)-4-methoxybenzoic Acid

Abstract & Introduction

This compound is a high-utility heterobifunctional linker designed to bridge the gap between traditional surface chemistry and modern bio-orthogonal "Click" chemistry.

In drug development and biosensor fabrication, direct adsorption of biomolecules often leads to denaturation or random orientation. This linker solves that challenge by providing a two-step "Anchor-and-Click" mechanism. The benzoic acid moiety serves as a robust anchor for amine-functionalized surfaces (glass, silicon, gold, or polymers), while the distal azide group (-N


) acts as a chemically inert "parking spot" that can be selectively activated later using Alkyne-tagged ligands.

This guide details the protocols for immobilizing this linker and subsequently utilizing it to capture alkyne-modified targets (e.g., peptides, oligonucleotides, or small molecule drugs).

Mechanism of Action

The functionalization strategy relies on two distinct chemical transformations:[1][2][3][4][5]

  • Surface Priming (Anchoring): The carboxylic acid group is activated via carbodiimide chemistry (EDC/NHS) to form a stable amide bond with surface amines. The methoxy group at the 4-position enhances the solubility of the aromatic ring and prevents pi-stacking aggregation on the surface.

  • Ligand Capture (Clicking): The exposed azide group undergoes a 1,3-dipolar cycloaddition with an alkyne.[6] This can be achieved via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC ) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC ).

Visualizing the Workflow

SurfaceFunctionalization Substrate Amine-Surface (APTES-Glass/Polymer) Activation Activation (EDC/NHS in MES) Substrate->Activation Prepare Linker 3-(3-Azidopropoxy)- 4-methoxybenzoic acid Linker->Activation Mix Intermediate Azide-Primed Surface Activation->Intermediate Amide Bond Formation Final Covalently Bound Functional Surface Intermediate->Final Click Reaction (CuAAC or SPAAC) Target Alkyne-Tagged Biomolecule Target->Final Capture

Figure 1: The "Anchor-and-Click" workflow converting an amine surface into a bioactive interface.

Experimental Protocols

Phase 1: Surface Priming (Linker Immobilization)

Objective: Covalently attach the benzoic acid linker to an amine-terminated surface (e.g., APTES-coated glass or amine-magnetic beads).

Reagents Required:

  • This compound (10 mM stock in DMSO).

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride).

  • NHS (N-Hydroxysuccinimide) or Sulfo-NHS.[2][4][7]

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0.

  • Coupling Buffer: 1x PBS, pH 7.4.

Protocol:

  • Activation (The "Zero-Length" Step):

    • Dissolve EDC (4 mg/mL) and NHS (11 mg/mL) in MES Activation Buffer .

    • Scientific Insight: We use MES at pH 6.0 because EDC hydrolysis is minimized at this pH, while carboxyl activation remains efficient. Avoid phosphate buffers here as they can interfere with EDC.[2]

    • Add the this compound to this solution to a final concentration of 1 mM.

    • Incubate for 15 minutes at room temperature to generate the reactive NHS-ester intermediate.

  • Coupling:

    • Immerse the amine-functionalized substrate into the activated linker solution.

    • Incubate for 2 hours at Room Temperature (RT) with gentle agitation.

    • Note: If using magnetic beads, ensure constant rotation to prevent settling.

  • Washing & Quenching:

    • Wash the surface 3x with PBS (pH 7.4) to remove unreacted linker.

    • (Optional) Incubate with 50 mM Ethanolamine (pH 8.0) for 30 minutes to quench any remaining unreacted NHS esters on the surface, preventing non-specific binding later.

    • Final wash: 3x with deionized water. Dry under nitrogen stream (if planar surface).

Phase 2: The "Click" Reaction (Ligand Capture)

Objective: Conjugate an alkyne-modified drug or protein to the azide-primed surface.

Option A: CuAAC (Copper-Catalyzed) - Best for small molecules/DNA

  • Catalyst Mix: 100 µM CuSO

    
     + 500 µM THPTA (ligand) + 2.5 mM Sodium Ascorbate.
    
  • Protocol:

    • Mix the Alkyne-Target (10–50 µM) with the Catalyst Mix in PBS.

    • Incubate the Azide-primed surface with this mixture for 30–60 minutes in the dark.

    • Critical: Oxygen oxidizes Cu(I) to inactive Cu(II). Degas buffers or fill headspace with Argon for maximum efficiency.

    • Wash with 10 mM EDTA to strip copper ions, followed by PBS.

Option B: SPAAC (Copper-Free) - Best for live cells or sensitive proteins

  • Reagent: DBCO-labeled biomolecule.

  • Protocol:

    • Add DBCO-Target (20–50 µM) in PBS directly to the surface.

    • Incubate 4 hours to Overnight at 4°C or RT.

    • Wash 3x with PBS. No catalyst or degassing required.

Quality Control & Validation

To ensure the protocol worked, use the following validation hierarchy:

MethodWhat it MeasuresSuccess Criteria
Contact Angle (Goniometry) Surface HydrophobicityShift from hydrophilic (<40° for amines) to hydrophobic (~60-70°) after benzoic acid attachment.
FTIR (ATR-mode) Chemical BondsAppearance of strong Azide peak at ~2100 cm⁻¹ after Phase 1. Disappearance of this peak after Phase 2.
XPS (X-Ray Photoelectron Spectroscopy) Elemental CompositionAppearance of N3 signal (distinctive azide nitrogen splitting) after Phase 1.
Fluorescence Control Functional BindingUse a Cy5-Alkyne as a positive control. The surface should glow red only if the azide linker was successfully attached.

Troubleshooting Guide

  • Problem: Low signal after Click reaction.

    • Cause 1: EDC hydrolysis.[2][3][7] Solution: Prepare EDC/NHS immediately before use; do not store in solution.

    • Cause 2:[8][9] Steric hindrance. Solution: The "propoxy" linker is short (3 carbons). If the target is large (e.g., an antibody), steric clash may occur. Switch to a PEG-linker variant if available, or ensure the surface amine density is not too high.

  • Problem: High Non-Specific Binding (NSB).

    • Cause: Unreacted amine groups on the surface.

    • Solution: Ensure the ethanolamine quenching step (Phase 1, Step 3) is performed rigorously. Acetylation of remaining amines with acetic anhydride is a more aggressive alternative.

References

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press. (The definitive guide on EDC/NHS chemistry and zero-length crosslinkers).

  • Rostovtsev, V. V., et al. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie International Edition, 41(14), 2596–2599. (Foundational paper on CuAAC Click Chemistry).

  • PubChem. (n.d.).[8] this compound (Compound Summary). National Library of Medicine. (Chemical structure and physical property verification).

  • Jewett, J. C., & Bertozzi, C. R. (2010). Cu-free click cycloaddition reactions in chemical biology. Chemical Society Reviews, 39(4), 1272-1279. (Review of SPAAC/Copper-free methodologies).

Sources

Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS) Utilizing Azide-Functionalized Benzoic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A New Paradigm in Peptide Synthesis and Conjugation

Solid-Phase Peptide Synthesis (SPPS) has revolutionized the way peptides are created, enabling the rapid and efficient assembly of these vital biomolecules. The strategic choice of a linker, the chemical entity that tethers the nascent peptide chain to the solid support, is paramount to the success of the synthesis and dictates the functionality of the final product. This application note details a powerful and versatile approach that leverages 4-azidobenzoic acid as a linker in SPPS. This method not only allows for the efficient synthesis of peptides but also installs a bioorthogonal azide handle at the C-terminus, paving the way for facile and specific post-synthetic modifications via "click chemistry."

The azide group's remarkable stability under the conditions of Fmoc-based SPPS, coupled with its highly selective reactivity with alkynes, provides an orthogonal strategy for peptide functionalization. This approach is invaluable for researchers in drug development, proteomics, and materials science who seek to create well-defined peptide conjugates with moieties such as fluorophores, polyethylene glycol (PEG), or therapeutic small molecules. By employing an azide-functionalized benzoic acid linker, the peptide is synthesized with a built-in, ready-to-react chemical handle, streamlining the workflow for creating complex and functionalized peptide-based constructs.[1][2]

This guide provides a comprehensive overview of the chemical principles, detailed experimental protocols, and critical considerations for the successful implementation of SPPS using azide-functionalized benzoic acids.

Chemical Principles and Workflow Overview

The overall strategy involves three key stages:

  • Functionalization of the Solid Support: The process begins with the covalent attachment of 4-azidobenzoic acid to an aminomethyl-functionalized solid support, typically polystyrene resin. This creates a stable amide bond that will anchor the peptide throughout the synthesis.

  • Fmoc-Based Solid-Phase Peptide Synthesis: The peptide chain is then elongated in a stepwise manner from the C-terminus to the N-terminus using the well-established Fmoc/tBu orthogonal protection strategy.[3] The azide group on the linker remains inert during the iterative cycles of Fmoc deprotection (using a base like piperidine) and amino acid coupling.

  • Cleavage and Post-Synthetic Modification: Upon completion of the peptide sequence, the peptide is cleaved from the resin using an "azide-safe" cleavage cocktail. This releases the peptide with a C-terminal azide functionality. The azide-bearing peptide can then be readily conjugated to an alkyne-containing molecule of interest via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC) reaction, commonly known as "click chemistry."[1][4]

SPPS_Workflow cluster_spps Solid-Phase Peptide Synthesis (SPPS) cluster_modification Post-Synthetic Modification Resin Aminomethyl Resin FunctionalizedResin Azide-Functionalized Resin Resin->FunctionalizedResin Coupling AzideLinker 4-Azidobenzoic Acid AzideLinker->FunctionalizedResin PeptideSynthesis Fmoc-SPPS (Chain Elongation) FunctionalizedResin->PeptideSynthesis Cleavage Cleavage from Resin PeptideSynthesis->Cleavage AzidePeptide Azide-Functionalized Peptide Cleavage->AzidePeptide ClickChemistry Click Chemistry (CuAAC or SPAAC) AzidePeptide->ClickChemistry AlkyneMolecule Alkyne-Modified Molecule AlkyneMolecule->ClickChemistry Conjugate Peptide Conjugate ClickChemistry->Conjugate

Figure 1: General workflow for SPPS using an azide-functionalized benzoic acid linker followed by post-synthetic modification via click chemistry.

Experimental Protocols

Protocol 1: Synthesis of 4-Azidobenzoic Acid

This protocol outlines the synthesis of the 4-azidobenzoic acid linker from 4-aminobenzoic acid.

Materials:

  • 4-Aminobenzoic acid

  • Trifluoroacetic acid (TFA)

  • Sodium nitrite (NaNO₂)

  • Sodium azide (NaN₃)

  • Water (deionized)

  • Ice bath

  • Magnetic stirrer and stir bar

  • Filtration apparatus

Procedure:

  • In a flask equipped with a magnetic stir bar, dissolve 4-aminobenzoic acid (e.g., 2.00 g, 14.00 mmol) in trifluoroacetic acid (10 mL) and cool the solution to 5 °C in an ice bath.

  • Slowly add sodium nitrite (3.50 g) portionwise to the stirred solution. Maintain the temperature at 5 °C and continue stirring for 30 minutes.

  • Carefully add sodium azide (3.79 g) portionwise to the reaction mixture. Continue stirring at 0 °C for an additional 30 minutes.

  • Dilute the reaction mixture with cold water, which will cause a white solid to precipitate.

  • Collect the solid precipitate by filtration, wash it thoroughly with cold water, and dry it under vacuum to yield 4-azidobenzoic acid.

Protocol 2: Preparation of 4-Azidobenzoyl-Functionalized Aminomethyl Polystyrene Resin

This protocol describes the coupling of 4-azidobenzoic acid to an aminomethyl polystyrene resin.

Materials:

  • Aminomethyl polystyrene resin (e.g., 100-200 mesh, 1% DVB, ~1.0 mmol/g loading)

  • 4-Azidobenzoic acid

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Solid-phase synthesis vessel

  • Shaker or nitrogen bubbler for agitation

Procedure:

  • Place the aminomethyl polystyrene resin in a solid-phase synthesis vessel and swell it in DMF for at least 1 hour.

  • Drain the DMF and wash the resin three times with DMF.

  • In a separate vial, dissolve 4-azidobenzoic acid (3 equivalents relative to the resin loading), HOBt (3 equivalents), and DIC (3 equivalents) in DMF.

  • Add the activated 4-azidobenzoic acid solution to the resin.

  • Agitate the mixture at room temperature for 4-6 hours.

  • Drain the reaction solution and wash the resin thoroughly with DMF (3 times), DCM (3 times), and finally with methanol (3 times).

  • Dry the resin under vacuum.

  • To cap any unreacted amino groups, treat the resin with a solution of acetic anhydride and diisopropylethylamine (DIPEA) in DMF for 30 minutes.

  • Wash the resin as in step 6 and dry it under vacuum. The functionalized resin is now ready for peptide synthesis.

Protocol 3: Fmoc-Based Solid-Phase Peptide Synthesis on Azide-Functionalized Resin

This protocol outlines the standard steps for peptide chain elongation using Fmoc chemistry.

Materials:

  • 4-Azidobenzoyl-functionalized aminomethyl polystyrene resin

  • Fmoc-protected amino acids

  • Coupling reagents (e.g., HBTU, HATU, or DIC/HOBt)

  • Diisopropylethylamine (DIPEA)

  • 20% (v/v) Piperidine in DMF

  • DMF

  • DCM

  • Solid-phase synthesis vessel

  • Shaker or nitrogen bubbler for agitation

Procedure:

  • Resin Swelling: Swell the azide-functionalized resin in DMF for at least 1 hour in the synthesis vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group from the first amino acid (if pre-loaded) or to prepare the resin for the first coupling. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents), a coupling reagent like HBTU (3-5 equivalents), and DIPEA (6-10 equivalents) in DMF.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours at room temperature.

  • Washing: After the coupling is complete, drain the reaction solution and wash the resin with DMF (3-5 times) and DCM (3-5 times).

  • Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the desired peptide sequence.

  • Final Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection (step 2).

  • Wash the resin extensively with DMF and DCM, and then dry the peptide-resin under vacuum.

SPPS_Cycle Start Start with Azide-Functionalized Resin Deprotection Fmoc Deprotection (20% Piperidine in DMF) Start->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA, HBTU, DIPEA) Wash1->Coupling Wash2 Wash (DMF, DCM) Coupling->Wash2 Next_AA Next Amino Acid? Wash2->Next_AA Next_AA->Deprotection Yes Final_Deprotection Final Fmoc Deprotection Next_AA->Final_Deprotection No Cleavage Cleavage from Resin Final_Deprotection->Cleavage End Azide-Functionalized Peptide Cleavage->End

Figure 2: The iterative cycle of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Protocol 4: Cleavage of the Azide-Functionalized Peptide from the Resin

The choice of cleavage cocktail is critical to avoid the reduction of the azide group to an amine.[5][6] Thiol-based scavengers like 1,2-ethanedithiol (EDT) should be avoided.[5][6]

"Azide-Safe" Cleavage Cocktail:

  • 95% Trifluoroacetic acid (TFA)

  • 2.5% Water

  • 2.5% Triisopropylsilane (TIS)

Procedure:

  • Place the dry peptide-resin in a reaction vessel.

  • Add the "azide-safe" cleavage cocktail to the resin (approximately 10 mL per gram of resin).

  • Allow the reaction to proceed at room temperature for 2-3 hours with occasional agitation.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small amount of fresh TFA and combine the filtrates.

  • Precipitate the peptide by adding the TFA solution to a large volume of cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice.

  • Dry the peptide pellet under vacuum.

Protocol 5: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of the Azide-Functionalized Peptide

This protocol describes the "clicking" of the azide-functionalized peptide to an alkyne-modified molecule.

Materials:

  • Azide-functionalized peptide

  • Alkyne-modified molecule of interest

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Solvent (e.g., a mixture of water and a suitable organic solvent like DMSO or t-butanol)

Procedure:

  • Dissolve the azide-functionalized peptide and the alkyne-modified molecule (1.1-1.5 equivalents) in the chosen solvent system.

  • In a separate vial, prepare a fresh solution of copper(II) sulfate (e.g., 0.1 equivalents) in water.

  • In another vial, prepare a fresh solution of sodium ascorbate (e.g., 0.5 equivalents) in water.

  • Add the copper(II) sulfate solution to the peptide/alkyne mixture, followed by the sodium ascorbate solution.

  • Allow the reaction to proceed at room temperature for 1-4 hours. The reaction progress can be monitored by LC-MS.

  • Upon completion, the peptide conjugate can be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Click_Chemistry cluster_reactants Reactants cluster_catalyst Catalyst System Azide Peptide-N3 Product Peptide-Triazole-R Azide->Product Alkyne R-C≡CH Alkyne->Product Catalyst Cu(I) Catalyst (from CuSO4 + Na Ascorbate) Catalyst->Product

Figure 3: Schematic representation of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

Data Presentation

Parameter Protocol 2: Resin Functionalization Protocol 3: SPPS Coupling Protocol 4: Cleavage Protocol 5: CuAAC
Key Reagents 4-Azidobenzoic acid, DIC, HOBtFmoc-amino acid, HBTU, DIPEATFA, TIS, WaterCuSO₄, Sodium Ascorbate
Equivalents (relative to resin) 3 eq.3-5 eq.N/A0.1 eq. (CuSO₄), 0.5 eq. (Ascorbate)
Solvent DMFDMFN/AWater/Organic Co-solvent
Reaction Time 4-6 hours1-2 hours2-3 hours1-4 hours
Temperature Room TemperatureRoom TemperatureRoom TemperatureRoom Temperature

Trustworthiness and Self-Validating Systems

The protocols outlined in this application note are designed to be self-validating through in-process controls and final product analysis.

  • Resin Loading: The efficiency of the 4-azidobenzoic acid coupling to the resin can be quantified using a ninhydrin test to detect any remaining free amino groups. A successful functionalization will result in a negative ninhydrin test.

  • Peptide Synthesis: During SPPS, the completion of each coupling and deprotection step can be monitored using the Kaiser (ninhydrin) test. A negative test after coupling indicates complete reaction, while a positive test after deprotection confirms the presence of a free amine for the next coupling step.

  • Cleavage and Product Purity: The purity of the crude azide-functionalized peptide after cleavage should be assessed by RP-HPLC and the molecular weight confirmed by mass spectrometry (e.g., ESI-MS or MALDI-TOF). The presence of the azide group can be confirmed by the expected mass and, if desired, by IR spectroscopy (a characteristic azide stretch is observed around 2100 cm⁻¹).

  • Click Reaction Monitoring: The progress of the CuAAC reaction can be conveniently monitored by LC-MS, observing the disappearance of the starting materials and the appearance of the desired peptide conjugate at the expected molecular weight.

By implementing these analytical checks at key stages of the process, researchers can ensure the successful synthesis and modification of their target peptides.

Conclusion

The use of azide-functionalized benzoic acids as linkers in SPPS offers a robust and elegant strategy for the synthesis of peptides primed for post-synthetic modification. This approach combines the efficiency of solid-phase synthesis with the versatility and bioorthogonality of click chemistry. The detailed protocols provided in this application note serve as a comprehensive guide for researchers and drug development professionals to implement this powerful technique in their laboratories. By carefully following these procedures and employing the recommended analytical controls, the reliable production of highly pure and specifically functionalized peptides can be achieved, opening up new avenues for the development of novel therapeutics, diagnostic tools, and advanced biomaterials.

References

  • Bachem. (2020, January 30). Peptide Click Chemistry Explained. [Link]

  • LifeTein. (2024, July 31). Click Chemistry in Peptide Synthesis. [Link]

  • Kovalová, A., Pohl, R., & Vrabel, M. (2018). Stepwise triple-click functionalization of synthetic peptides. Organic & Biomolecular Chemistry, 16(31), 5684-5689. [Link]

  • Schneggenburger, P. E., Worbs, B., & Diederichsen, U. (2010). Azide reduction during peptide cleavage from solid support-the choice of thioscavenger?. Journal of peptide science, 16(1), 10–14. [Link]

  • Aapptec Peptides. (2009, October 11). Azide reduction during peptide cleavage from solid support-the choice of thioscavenger?. ResearchGate. [Link]

  • Aapptec Peptides. Cleavage Cocktails; Reagent B. [Link]

  • CDN. Peptide Cleavage from Resin Protocol. [Link]

  • PubMed. (2010, January). Azide reduction during peptide cleavage from solid support-the choice of thioscavenger?. Journal of Peptide Science. [Link]

  • Aapptec Peptides. Technical Support Information Bulletin 1300 - Click Cyclization on Resin. [Link]

  • Nowick Laboratory. (2020, March 17). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]

  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). [Link]

  • Peptideweb.com. Loading protocols. [Link]

  • European Peptide Society and John Wiley & Sons, Ltd. (2015). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science. [Link]

  • Spiral. (n.d.). Calculating Resin Functionalization in Solid-Phase Peptide Synthesis Using a Standardized Method based on Fmoc Determination. [Link]

  • ResearchGate. (2006, August). An improved procedure for the preparation of aminomethyl polystyrene resin and its use in solid phase (peptide) synthesis. [Link]

  • YouTube. (2022, July 12). Peptide Hand Synthesis Part 8: Cleaving. [Link]

  • Royal Society of Chemistry. (2012). Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. [Link]

  • Leiden University. (2025, October 20). Protective group strategies in carbohydrate and peptide chemistry. Scholarly Publications. [Link]

Sources

Preparation of azide-functionalized active esters for bioconjugation

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: A-008

Topic: Preparation of Azide-Functionalized Active Esters for Bioconjugation For Researchers, Scientists, and Drug Development Professionals

Introduction: The Power of Orthogonal Chemistry in Bioconjugation

Modern bioconjugation techniques require robust, selective, and high-yielding chemical reactions that can be performed under physiological conditions. Azide-functionalized active esters are powerful heterobifunctional crosslinkers that serve as a cornerstone of this field.[1] These reagents uniquely bridge two of the most potent and widely used bioconjugation strategies: amine-reactive chemistry and "click chemistry".[2][3]

The N-hydroxysuccinimide (NHS) ester end of the molecule provides a highly efficient means to label proteins, peptides, or other biomolecules by reacting with primary amines (e.g., the ε-amine of lysine residues) to form stable, irreversible amide bonds.[4][5] The terminal azide group, on the other hand, remains inert during this initial conjugation. It serves as a bioorthogonal handle, ready to participate in highly specific "click" reactions, such as the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1][6] This two-stage approach allows for the precise, covalent linkage of disparate molecular entities—such as a protein to a fluorescent probe, a PEG chain, an oligonucleotide, or a small molecule drug—with exceptional control and specificity.

This application note provides a comprehensive guide for the synthesis, purification, and characterization of a representative azide-functionalized active ester, 6-Azidohexanoic Acid NHS Ester. It further details a standard protocol for its application in protein labeling, offering field-proven insights into reaction optimization and quality control.

Principle and Mechanism

The synthesis and application of azide-functionalized active esters involve two distinct chemical transformations, each with its own mechanistic principles.

Synthesis: Carbodiimide-Mediated Esterification

The most common and reliable method for preparing NHS esters is the activation of a carboxylic acid using a carbodiimide coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS).[7][8]

The mechanism proceeds as follows:

  • O-Acylisourea Intermediate Formation: The carbodiimide (EDC) reacts with the carboxyl group of the azido-acid to form a highly reactive, but unstable, O-acylisourea intermediate.[9]

  • NHS Ester Formation: This unstable intermediate readily reacts with N-hydroxysuccinimide (NHS). The NHS displaces the isourea group, forming a more stable, amine-reactive NHS ester and releasing an isourea byproduct.[8][10] The inclusion of NHS is critical as it significantly enhances the efficiency of the coupling reaction compared to using EDC alone by creating a semi-stable intermediate that is less susceptible to hydrolysis.[8]

G cluster_0 Step 1: Activation cluster_1 Step 2: Esterification Azido_Acid R-N₃-COOH (Azido-Carboxylic Acid) Intermediate R-N₃-CO-O-C(=NR')NHR' (O-Acylisourea Intermediate) Azido_Acid->Intermediate +EDC EDC EDC Active_Ester R-N₃-CO-NHS (Azide-NHS Ester) Intermediate->Active_Ester +NHS Byproduct Isourea Byproduct Intermediate->Byproduct NHS NHS

Diagram 1: Synthesis of an Azide-NHS Ester via EDC/NHS coupling.
Bioconjugation: Nucleophilic Acyl Substitution

The reaction between the synthesized NHS ester and a primary amine on a biomolecule is a classic nucleophilic acyl substitution.[4][11]

  • Nucleophilic Attack: The unprotonated primary amine (-NH₂) on the biomolecule acts as a nucleophile, attacking the electrophilic carbonyl carbon of the NHS ester.[5]

  • Tetrahedral Intermediate: This attack forms a transient tetrahedral intermediate.

  • Amide Bond Formation: The intermediate collapses, expelling the stable N-hydroxysuccinimide leaving group to form a highly stable amide bond, covalently linking the azide-moiety to the biomolecule.[11]

This reaction is highly pH-dependent. An optimal pH range of 7.2-8.5 is typically used, representing a compromise between ensuring the amine is deprotonated and nucleophilic, while minimizing the competing hydrolysis of the NHS ester, which is accelerated at higher pH.[10][12]

Synthesis and Purification Protocol: 6-Azidohexanoic Acid NHS Ester

This section details the complete workflow for preparing and purifying 6-Azidohexanoic Acid NHS Ester, a commonly used reagent.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
6-Azidohexanoic Acid≥95%e.g., Sigma-Aldrich, CaymanThe starting carboxylic acid.[6][13]
N-Hydroxysuccinimide (NHS)≥98%e.g., Thermo Fisher, SigmaFor active ester formation.
EDC Hydrochloride≥98%e.g., Thermo Fisher, PierceCarbodiimide coupling agent.[9]
Dichloromethane (DCM)Anhydrous, ≥99.8%e.g., Acros OrganicsReaction solvent. Must be dry.
Ethyl AcetateACS GradeStandard SupplierFor precipitation/crystallization.
HexanesACS GradeStandard SupplierFor washing.
Sodium Sulfate (Na₂SO₄)AnhydrousStandard SupplierFor drying organic layers.
Magnetic Stirrer & Stir Bars-Standard Lab Supplier-
Round Bottom Flasks-Standard Lab Supplier-
Glass Funnel / Büchner Funnel-Standard Lab SupplierFor filtration.
Rotary Evaporator-Standard Lab SupplierFor solvent removal.
Thin Layer Chromatography (TLC)Silica Gel 60 F₂₅₄e.g., MilliporeFor reaction monitoring.
Experimental Workflow Diagram

G start Start: 6-Azidohexanoic Acid, NHS, EDC dissolve Dissolve Reagents in Anhydrous DCM start->dissolve react Stir at RT (4-12 hours) dissolve->react monitor Monitor by TLC react->monitor monitor->react Incomplete filter Filter to Remove Urea Byproduct monitor->filter Complete concentrate Concentrate in vacuo (Rotary Evaporator) filter->concentrate precipitate Precipitate/Crystallize from Ethyl Acetate/Hexanes concentrate->precipitate isolate Isolate Product (Filtration) precipitate->isolate dry Dry Under Vacuum isolate->dry qc Characterization (QC) NMR, MS, HPLC dry->qc product Final Product: 6-Azidohexanoic Acid NHS Ester qc->product Pass

Diagram 2: Experimental workflow for synthesis and purification.
Step-by-Step Synthesis Protocol
  • Reagent Preparation: In a 100 mL round bottom flask equipped with a magnetic stir bar, combine 6-azidohexanoic acid (1.0 g, 6.36 mmol, 1.0 eq) and N-hydroxysuccinimide (0.80 g, 6.99 mmol, 1.1 eq).

  • Reaction Setup: Add 40 mL of anhydrous dichloromethane (DCM) to the flask. Stir the mixture at room temperature until all solids have dissolved.

    • Scientist's Note: The use of anhydrous solvent is critical to prevent hydrolysis of the EDC reagent and the NHS ester product, which would reduce yield and purity.[14]

  • Initiation: Cool the solution to 0 °C in an ice bath. Add EDC hydrochloride (1.46 g, 7.63 mmol, 1.2 eq) to the reaction mixture in one portion.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-12 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 1:1 Ethyl Acetate:Hexanes. The product spot should be less polar (higher Rf) than the starting carboxylic acid. The reaction is complete when the starting acid spot has disappeared.

  • Workup - Byproduct Removal: Upon completion, a white precipitate (the isourea byproduct) will have formed. Filter the reaction mixture through a glass funnel to remove this solid.

  • Workup - Solvent Removal: Transfer the filtrate to a clean round bottom flask and concentrate the solution using a rotary evaporator to obtain a crude oil or solid.

  • Purification: Dissolve the crude product in a minimal amount of ethyl acetate. Slowly add hexanes while stirring until the solution becomes cloudy, inducing precipitation. Cool the mixture at 4 °C for 1 hour to maximize crystal formation.

    • Scientist's Note: Trituration or recrystallization is an effective method for purifying NHS esters, as it avoids exposure to water or protic solvents like methanol that can occur during column chromatography and lead to hydrolysis.[15]

  • Isolation and Drying: Collect the white solid product by vacuum filtration, washing with cold hexanes. Dry the product under high vacuum for several hours to remove all residual solvent. Store the final product at -20°C under argon or nitrogen in a desiccator.[16]

Characterization and Quality Control

Verifying the identity, purity, and reactivity of the synthesized active ester is paramount for reproducible bioconjugation results.[17]

TechniquePurposeExpected Result for 6-Azidohexanoic Acid NHS Ester
¹H NMR Structural ConfirmationAppearance of characteristic NHS ester peaks (~2.9 ppm, singlet, 4H) and preservation of peaks from the azidohexanoyl chain.
Mass Spec (ESI-MS) Molecular Weight Verification[M+Na]⁺ peak observed at m/z = 277.1 for C₁₀H₁₄N₄O₄.
FT-IR Functional Group AnalysisCharacteristic azide stretch (~2100 cm⁻¹) and NHS ester carbonyl stretches (~1740, 1785, 1815 cm⁻¹).
RP-HPLC Purity AssessmentA single major peak indicating >95% purity. The retention time will be longer than the starting acid.[18]
Reactivity Test Functional ConfirmationA small-scale reaction with a model amine (e.g., benzylamine) should show complete conversion to the corresponding amide, confirmed by LC-MS.[19]

Application Protocol: Labeling a Model Protein

This protocol describes the general procedure for conjugating the synthesized azide-NHS ester to a model protein, such as Bovine Serum Albumin (BSA).

Materials
  • Azide-NHS Ester (synthesized above)

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)[2]

  • Model Protein (e.g., BSA, ~66.5 kDa)

  • Reaction Buffer: 0.1 M Sodium Bicarbonate or Phosphate Buffer, pH 8.3-8.5[20]

  • Quenching Buffer: 1 M Tris-HCl or Glycine, pH 8.0

  • Purification System: Size-Exclusion Chromatography (e.g., PD-10 desalting column)

Bioconjugation and Click Reaction Pathway

G cluster_0 Step 1: Amine Labeling cluster_1 Step 2: Click Chemistry Protein Protein-NH₂ AzideProtein Protein-NH-CO-R-N₃ Protein->AzideProtein + Azide-NHS Ester pH 8.3 AzideEster N₃-R-CO-NHS FinalConjugate Protein-Linked-Triazole-Probe AzideProtein->FinalConjugate + Alkyne-Probe (e.g., CuAAC or SPAAC) AlkyneProbe Alkyne-Probe

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yields in Amide Coupling of Electron-Rich Benzoic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource addresses a frequent and often frustrating challenge in synthetic chemistry: the low-yielding amide coupling of electron-rich benzoic acids. This guide is structured in a question-and-answer format to directly tackle the specific issues you may be encountering at the bench. We will delve into the mechanistic underpinnings of these difficulties and provide field-proven strategies and detailed protocols to overcome them.

Section 1: The Root Cause — Understanding the Challenge

Q1: Why are my amide coupling reactions with electron-rich benzoic acids consistently giving low yields?

A: This is a classic problem in organic synthesis rooted in fundamental electronic effects. Electron-donating groups (EDGs) such as methoxy (-OCH₃), amino (-NH₂), or alkyl groups on the aromatic ring fundamentally decrease the reactivity of the carboxylic acid in two significant ways:

  • Reduced Acidity: EDGs push electron density into the aromatic ring, which in turn destabilizes the resulting carboxylate anion after deprotonation.[1][2] A less stable conjugate base corresponds to a weaker acid (higher pKa).[3][4] Many coupling protocols require the formation of a carboxylate salt to initiate the activation sequence, and reduced acidity can hamper this initial step.

  • Decreased Carbonyl Electrophilicity: The same electron-donating effect reduces the partial positive charge (electrophilicity) on the carbonyl carbon. This makes the carboxylic acid less susceptible to nucleophilic attack by the activating agent (e.g., a carbodiimide or uronium salt), slowing down the formation of the critical activated intermediate.[1][3]

Essentially, the very nature of your substrate makes it inherently less reactive towards standard amide coupling conditions.

G cluster_0 Electron-Rich Benzoic Acid cluster_1 Consequences EDG EDG (e.g., -OCH3) Ring Aromatic Ring EDG->Ring Pushes e⁻ density Carboxyl COOH Ring->Carboxyl Reduces C=O electrophilicity Decreases acidity SlowActivation Slow or Incomplete Activation Carboxyl->SlowActivation Leads to... LowYield Low Amide Yield SlowActivation->LowYield

Caption: The electronic effect of EDGs on benzoic acid reactivity.

Section 2: Troubleshooting Your Current Protocol

Q2: My standard carbodiimide protocol (e.g., EDC/HOBt) is failing. Which coupling reagents are more effective for these challenging substrates?

A: While carbodiimides like EDC and DCC are workhorses in organic synthesis, their reactivity is often insufficient for activating deactivated, electron-rich acids.[5][6] For these challenging substrates, more potent activating agents are required. Uronium or phosphonium salt-based reagents are superior choices as they generate highly reactive intermediates more efficiently.[6]

Here is a comparison of common coupling reagent classes:

Reagent ClassExamplesStrengths for This ApplicationWeaknesses & Considerations
Carbodiimides EDC, DCC, DICCost-effective and widely available.[7]Often too slow/inefficient for electron-rich acids.[8] Prone to N-acylurea side reaction.[9][10]
Uronium/Aminium HATU , HBTU, HCTU, COMU Highly recommended. Very fast reaction rates and high efficiency.[7][11] Forms highly reactive OAt/OBt active esters.More expensive. Can form guanidinium by-products if the amine is added incorrectly.
Phosphonium PyBOP , PyAOPHighly recommended. Excellent for sterically hindered and electronically deactivated substrates.[7] Generally reliable with low racemization.By-products can sometimes complicate purification.

Recommendation: If your EDC/HOBt protocol yields less than 50%, we strongly advise switching to HATU or PyBOP . These reagents are specifically designed for difficult couplings and almost always provide a significant improvement.

Q3: I suspect side reactions are consuming my starting material. What are the common pitfalls and how can I avoid them?

A: Side reactions are a major contributor to low yields, especially when the desired reaction is slow. The activated intermediate has more time to decompose or react in unintended ways.

  • N-Acylurea Formation (with Carbodiimides): The O-acylisourea intermediate, formed from the reaction of your acid with a carbodiimide, can undergo an irreversible intramolecular rearrangement to a stable, unreactive N-acylurea.[9][10] This is a dead-end for your reaction.

    • Solution: Additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) intercept the O-acylisourea to form an active ester, which is more stable towards rearrangement but still highly reactive with the amine.[12][13] If this still fails, abandon carbodiimides for this substrate.

  • Guanidinium By-product Formation (with Uronium Reagents): Reagents like HATU and HBTU can react directly with your amine to form an unreactive guanidinium species. This consumes both your amine and the coupling reagent.

    • Solution: Employ the correct order of addition. Always pre-activate the carboxylic acid with the uronium reagent and base for 5-15 minutes before adding the amine. This allows the formation of the active ester intermediate, minimizing the amount of free coupling reagent available to react with the amine.

G Acid R-COOH O_acyl O-Acylisourea (Reactive Intermediate) Acid->O_acyl + EDC EDC EDC->O_acyl + Amide Desired Amide O_acyl->Amide + Amine N_acyl N-Acylurea (Unreactive By-product) O_acyl->N_acyl Rearrangement (Side Reaction) Amine R'-NH2

Caption: Carbodiimide reaction pathway and the N-acylurea side reaction.

Section 3: Alternative Strategies for Intractable Cases

Q4: I've tried HATU and PyBOP with minimal success. What is the most robust method to guarantee the formation of my amide?

A: When even the most powerful coupling reagents fail, the issue lies squarely with the poor electrophilicity of the carboxylic acid. The most definitive solution is to bypass the in-situ activation entirely and convert the carboxylic acid into a highly reactive acyl chloride .[14][15] This two-step procedure is often the gold standard for difficult amide bond formations.

The strategy involves:

  • Activation: Convert the benzoic acid to a benzoyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.[16][17][18]

  • Coupling: React the isolated, highly electrophilic benzoyl chloride with the amine, typically under Schotten-Baumann conditions.[14]

While this adds a step to your synthesis, the reliability and typically high yields for problematic substrates make it an extremely valuable and often necessary strategy.

Q5: Can you provide a detailed protocol for the acid chloride method?

A: Certainly. Here is a general, self-validating protocol for a two-step, acid chloride-mediated amide coupling.

Experimental Protocol: Acid Chloride Formation and Coupling

Part 1: Formation of the Benzoyl Chloride

  • Preparation: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the electron-rich benzoic acid (1.0 eq).

  • Solvent & Reagent Addition: Add anhydrous dichloromethane (DCM) or toluene as the solvent. Add thionyl chloride (SOCl₂) (2.0-3.0 eq) dropwise at room temperature.[18] Note: Oxalyl chloride (1.5 eq) with a catalytic amount of DMF in DCM is a milder alternative.[15]

  • Reaction: Heat the mixture to reflux (typically 40-80°C depending on the solvent) and stir for 2-4 hours. The reaction can be monitored by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid).

  • Work-up: Carefully remove the excess SOCl₂ and solvent under reduced pressure (in a well-ventilated fume hood). The crude benzoyl chloride is often used directly in the next step without further purification.

Part 2: Amide Formation (Schotten-Baumann Conditions)

  • Amine Solution: In a separate flask, dissolve the amine (1.0-1.2 eq) in DCM. Add a non-nucleophilic base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (2.0 eq). Cool the solution to 0°C in an ice bath.

  • Acyl Chloride Addition: Dissolve the crude benzoyl chloride from Part 1 in a minimal amount of anhydrous DCM. Add this solution dropwise to the cold amine solution over 15-30 minutes.

  • Reaction: Allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 2-16 hours until completion (monitor by TLC or LC-MS).

  • Quench & Extraction: Quench the reaction by adding water or a saturated aqueous solution of NH₄Cl. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2x).

  • Wash: Combine the organic layers and wash successively with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude amide product by column chromatography or recrystallization as needed.

Section 4: Troubleshooting Flowchart & FAQs

G Start Low Yield with Electron-Rich Benzoic Acid? Check_Basics Step 1: Verify Basics - Reagent purity & stoichiometry - Anhydrous solvent - Correct base & temperature Start->Check_Basics Optimize_Reagent Step 2: Change Coupling Reagent (From Carbodiimide to Uronium/Phosphonium) - e.g., EDC -> HATU or PyBOP Check_Basics->Optimize_Reagent Still Low Yield Success High Yield Achieved Check_Basics->Success Problem Solved Pre_Activate Step 3: Check Order of Addition - Pre-activate acid with HATU/Base for 10 min before adding amine Optimize_Reagent->Pre_Activate Still Low Yield Optimize_Reagent->Success Problem Solved Acid_Chloride Step 4: Use Alternative Strategy - Convert acid to acyl chloride (SOCl₂) - React acyl chloride with amine Pre_Activate->Acid_Chloride Still Low Yield Pre_Activate->Success Problem Solved Acid_Chloride->Success Problem Solved

Caption: A logical troubleshooting workflow for low amide coupling yields.

Frequently Asked Questions (FAQs)
  • Q: What is the role of the base (e.g., DIPEA, Et₃N)?

    • A: The base serves two primary functions: 1) It deprotonates the carboxylic acid to form the more nucleophilic carboxylate, and 2) It acts as a scavenger for any acidic by-products generated during the reaction (like HCl from HATU activation or acid chloride coupling), driving the equilibrium towards the product.

  • Q: Can I use 4-(Dimethylamino)pyridine (DMAP) as an additive?

    • A: Yes, a catalytic amount of DMAP can be highly effective, especially in sluggish carbodiimide-mediated reactions.[8] DMAP is a hyper-nucleophilic acyl-transfer catalyst that can form a highly reactive acylpyridinium intermediate, accelerating the rate of amidation.[8][13]

  • Q: What is the best solvent for these reactions?

    • A: Polar aprotic solvents are generally preferred. N,N-Dimethylformamide (DMF) is a common choice due to its excellent solvating properties for all components. Dichloromethane (DCM) and Tetrahydrofuran (THF) are also frequently used, especially when by-product solubility is a concern (e.g., dicyclohexylurea from DCC precipitates in DCM).[14]

  • Q: How critical is temperature control?

    • A: Very. It is standard practice to initiate the activation step at 0°C to control the initial exothermic reaction and minimize potential side reactions.[14] For particularly unreactive substrates, the reaction may then be allowed to warm to room temperature or even heated gently (e.g., to 40-50°C) to drive the coupling to completion.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Fridkin, V., et al. (2020). Mechanochemical Synthesis of Amides with Uronium-Based Coupling Reagents. The Journal of Organic Chemistry, 85(17), 11117-11133. [Link]

  • LibreTexts Chemistry. (2023). Conversion of Carboxylic acids to amides using DCC as an activating agent. [Link]

  • Ogawa, C., & Ouchi, A. (1998). Selective activation of primary carboxylic acids by electron-rich triarylbismuthanes. Application to amide and ester synthesis under neutral conditions. Journal of the Chemical Society, Perkin Transactions 1, (16), 2679-2684. [Link]

  • Prakash, G. K. S., et al. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Bioorganic & Medicinal Chemistry Letters, 48, 128243. [Link]

  • Fridkin, V., et al. (2020). Rapid Mechanochemical Synthesis of Amides with Uronium-Based Coupling Reagents, a Method for Hexa-amidation of Biotin[8]uril. ChemRxiv. [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. [Link]

  • Shiina, I., et al. (2004). An Effective Use of Benzoic Anhydride and Its Derivatives for the Synthesis of Carboxylic Esters and Lactones: A Powerful and Convenient Mixed Anhydride Method Promoted by Basic Catalysts. The Journal of Organic Chemistry, 69(6), 1822-1830. [Link]

  • van der Mee, L., et al. (2020). Structure–Property Effects in the Generation of Transient Aqueous Benzoic Acid Anhydrides by Carbodiimide Fuels. The Journal of Organic Chemistry, 85(1), 546-554. [Link]

  • Shiina, I. (2004). An Effective Use of Benzoic Anhydride and Its Derivatives for the Synthesis of Carboxylic Esters and Lactones: A Powerful and Convenient Mixed Anhydride Method Promoted by Basic Catalysts. ResearchGate. [Link]

  • ResearchGate. (2020). Rapid Mechanochemical Synthesis of Amides with Uronium-Based Coupling Reagents, a Method for Hexa-amidation of Biotin[8]uril | Request PDF. [Link]

  • LibreTexts Chemistry. (2024). 20.4: Substituent Effects on Acidity. [Link]

  • The Organic Chemistry Tutor. (2016). Effects of Groups on Acidity of Benzoic acid I. YouTube. [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. [Link]

  • Shiina, I. (n.d.). Various Synthetic Methods Using Aromatic Carboxylic Anhydrides. Scribd. [Link]

  • Chemistry Stack Exchange. (2017). How does the position of an electron donating group affect acidity in benzoic acid? [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]

  • Chemistry Stack Exchange. (n.d.). Why do electron donating groups decrease the acidity of aromatic carboxylic acids? [Link]

  • Wikipedia. (n.d.). Acyl chloride. [Link]

  • Ross, M. B., et al. (2020). Controlling Carbodiimide-Driven Reaction Networks Through the Reversible Formation of Pyridine Adducts. Chemical Science, 11(29), 7674-7680. [Link]

  • Reddit. (2025). Acidity of carboxylic acids and electron donating group. r/chemhelp. [Link]

  • Wikipedia. (n.d.). Carbodiimide. [Link]

  • Fuller, W. D., & Yalamoori, V. V. (n.d.). 3.4 Acid Anhydrides. Houben-Weyl Methods of Organic Chemistry, Vol. E 22a. [Link]

  • Sabatini, M. T., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Organic Letters, 15(9), 2246-2249. [Link]

  • ResearchGate. (2012). How to produce amide from Benzoic acid and amine directly? [Link]

  • Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 12(1), 133-146. [Link]

  • Green Chemistry. (2020). The preparation and applications of amides using electrosynthesis. [Link]

  • National Center for Biotechnology Information. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. [Link]

  • EBSCO. (2022). Acid Chlorides | Chemistry | Research Starters. [Link]

  • JoVE. (2025). Video: Carboxylic Acids to Acid Chlorides. [Link]

  • University of Johannesburg. (n.d.). Reductive amide coupling of nitroarenes and carboxylic acids. [Link]

  • Chegg. (2019). Solved I am going to perform an amide coupling reaction. [Link]

  • LibreTexts Chemistry. (2023). Conversion of carboxylic acids to acid chlorides. [Link]

  • Taylor & Francis. (n.d.). Carbodiimide – Knowledge and References. [Link]

  • Aapptec Peptides. (2021). Carbodiimides and Additives. [Link]

  • SATHEE. (n.d.). Chemistry Acid Chloride. [Link]

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Optimizing copper catalyst concentration for 3-(3-Azidopropoxy)-4-methoxybenzoic acid click reactions

Author: BenchChem Technical Support Team. Date: February 2026

Answering the user's request.## Technical Support Center: Optimizing Copper Catalyst Concentration for 3-(3-Azidopropoxy)-4-methoxybenzoic acid Click Reactions

Welcome to the technical support center dedicated to the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, with a specific focus on optimizing catalyst concentration for the conjugation of this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into achieving high-yield, reproducible results.

The CuAAC reaction is a cornerstone of "click chemistry," celebrated for its efficiency and specificity.[1] However, its success hinges on the delicate balance of the catalytic system, where the concentration of the active Copper(I) species is paramount. Insufficient catalyst leads to sluggish or incomplete reactions, while excess copper can introduce toxicity in biological systems and promote undesirable side reactions like alkyne dimerization.[2][3] This guide provides a structured approach to troubleshooting and optimizing this critical parameter.

Frequently Asked Questions (FAQs)

Here we address common high-level questions regarding the role and optimization of the copper catalyst in your experiments.

Q1: Why is the copper catalyst concentration so critical for the success of my click reaction? The concentration of the active Cu(I) catalyst directly dictates the reaction rate.[4] The catalytic cycle involves the formation of a copper-acetylide intermediate, which then reacts with the azide.[5] An optimal concentration ensures a fast and efficient reaction. Too low a concentration results in poor yields, while excessively high concentrations can lead to catalyst precipitation, oxidative side reactions (Glaser coupling), and potential damage to sensitive biomolecules.[2][3][6]

Q2: Should I use a Cu(I) or Cu(II) salt as my catalyst source? While Cu(I) is the active catalytic species, it is prone to oxidation to the inactive Cu(II) state, especially in the presence of oxygen.[5][7] Therefore, a common and highly effective strategy is to use a stable Cu(II) salt, such as copper(II) sulfate (CuSO₄), and generate the active Cu(I) species in situ using a reducing agent.[1][8] Sodium ascorbate is the most widely used reducing agent for this purpose due to its effectiveness and biocompatibility.[9][10] This approach ensures a sustained, low concentration of the active catalyst throughout the reaction.[5]

Q3: What is the purpose of a ligand, and is it always necessary? Ligands are crucial for stabilizing the active Cu(I) catalyst, preventing its oxidation and disproportionation.[5][11] They also accelerate the reaction rate significantly.[11][12] For bioconjugation reactions or experiments in complex media, using a water-soluble, stabilizing ligand like THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) or BTTAA is highly recommended to protect sensitive substrates from oxidative damage and improve reaction efficiency.[6][9][13]

Q4: What is a good starting concentration for my copper catalyst? For most bioconjugation applications, a final copper concentration in the range of 50 µM to 100 µM is a robust starting point.[10] However, the optimal concentration can vary depending on the specific substrates, solvent system, and the ligand used. For small molecule synthesis in organic solvents, higher concentrations (e.g., 1-10 mol%) are common.

Q5: How does my choice of solvent impact the reaction and the catalyst? Solvents play a significant role by affecting the solubility of reactants and the stability of the catalytic complex.[14][15] Aqueous systems are preferred for biocompatibility and have been shown to accelerate the reaction rate.[1] Co-solvents like DMSO, t-BuOH, or DMF are often used to dissolve hydrophobic substrates.[16][17] The choice of solvent can influence the optimal copper concentration and ligand performance.[18]

Troubleshooting Guide: Common Issues & Solutions

This section provides direct answers to specific problems you may encounter during your experiments with this compound.

Problem 1: My reaction shows very low or no conversion to the desired triazole product.

  • Possible Cause A: Insufficient Active Cu(I) Catalyst. The most common reason for failure is a lack of the catalytically active Cu(I) species. This can be due to low initial concentration, poor reduction of the Cu(II) source, or degradation of the reducing agent.

    • Solution:

      • Check Your Reducing Agent: Always use a freshly prepared stock solution of sodium ascorbate. It is prone to degradation, especially in solution.[7]

      • Increase Catalyst Loading: Systematically increase the concentration of CuSO₄ and sodium ascorbate. Maintain a 2- to 5-fold molar excess of ascorbate over copper.

      • Degas Your Solvents: Oxygen in the reaction mixture will rapidly oxidize Cu(I) to the inactive Cu(II).[7] Degassing your aqueous buffers and solvents by sparging with argon or nitrogen can significantly improve results, especially for low-concentration reactions.

  • Possible Cause B: Improper Order of Reagent Addition. The order in which you add your reagents is critical. Adding the reducing agent (ascorbate) to the copper salt before the stabilizing ligand is present can lead to the precipitation of copper species.

    • Solution: Follow the recommended order of addition: First, premix the CuSO₄ solution with the ligand solution (e.g., THPTA) and allow it to complex for a few minutes.[6][10] Add this catalyst-ligand mixture to your solution containing the azide and alkyne. The final step should always be the addition of the sodium ascorbate solution to initiate the reaction.[6][7]

Problem 2: The reaction starts but appears to stall before reaching completion.

  • Possible Cause A: Catalyst Oxidation Over Time. Even with a reducing agent present, slow oxidation of the Cu(I) catalyst can occur over the course of a long reaction, causing the reaction rate to decrease and eventually stop.

    • Solution: If you suspect catalyst deactivation during a slow reaction, adding a second aliquot of freshly prepared sodium ascorbate after a few hours can regenerate the active Cu(I) species and drive the reaction to completion.

  • Possible Cause B: Substrate Inhibition. At very high concentrations (typically > 5 mM), terminal alkynes can sometimes inhibit the Cu-THPTA catalyst system.[10][19]

    • Solution: If you are working with highly concentrated solutions, consider diluting the reaction mixture or exploring alternative ligands that may be less susceptible to substrate inhibition.

Problem 3: I observe a colored precipitate forming in my reaction tube.

  • Possible Cause A: Insoluble Copper Species. The formation of a red, purple, or brown precipitate can indicate the formation of insoluble copper(I) acetylides or the precipitation of elemental copper (Cu(0)) due to excessive reduction.[20]

    • Solution:

      • Ensure Proper Ligation: Use an adequate concentration of a stabilizing ligand. A ligand-to-copper ratio of 5:1 is often recommended to maintain catalyst solubility and protect biomolecules.[6][16]

      • Check Solvent Compatibility: Ensure all components, especially your alkyne partner for this compound, are fully soluble in the chosen solvent system. Using a co-solvent like DMSO may be necessary.[6]

  • Possible Cause B: Oxidative Homocoupling (Glaser Coupling). The formation of a precipitate could also be the diacetylene byproduct from the oxidative homocoupling of your alkyne. This side reaction is promoted by oxygen and insufficient levels of reducing agent.[2]

    • Solution: Increase the excess of sodium ascorbate relative to copper and ensure the reaction mixture is adequately deoxygenated.

Visualizing the Process

To better understand the core mechanics and troubleshooting logic, refer to the diagrams below.

CuAAC_Catalytic_Cycle cluster_reduction Catalyst Generation cluster_cycle Catalytic Cycle CuII Cu(II)SO4 CuI Active Cu(I)-Ligand CuII->CuI Reduction Ascorbate Sodium Ascorbate Ascorbate->CuII Cu_Acetylide Cu(I)-Acetylide Intermediate CuI->Cu_Acetylide + Alkyne Alkyne Terminal Alkyne (R1-C≡CH) Alkyne->Cu_Acetylide Cu_Triazolide Cu(I)-Triazolide Intermediate Cu_Acetylide->Cu_Triazolide + Azide Azide Azide (R2-N3) Azide->Cu_Triazolide Product 1,4-Triazole Product Cu_Triazolide->Product + H+ Product->CuI Catalyst Regeneration

Caption: The CuAAC catalytic cycle, initiated by the in-situ reduction of Cu(II) to the active Cu(I) state.

Troubleshooting_Workflow start Reaction Problem: Low/No Yield check_reagents Are reagents fresh? (esp. Ascorbate) start->check_reagents remake_reagents Use freshly prepared reagents check_reagents->remake_reagents No check_order Correct order of addition? check_reagents->check_order Yes remake_reagents->check_order correct_order 1. Mix Cu/Ligand 2. Add to Azide/Alkyne 3. Add Ascorbate last check_order->correct_order No check_deoxygenation System deoxygenated? check_order->check_deoxygenation Yes correct_order->check_deoxygenation degas Degas solvents and run under inert atm. check_deoxygenation->degas No increase_conc Systematically increase [Cu] and [Ascorbate] check_deoxygenation->increase_conc Yes degas->increase_conc success Problem Resolved increase_conc->success

Caption: A logical workflow for troubleshooting low-yield CuAAC reactions.

Data & Reagent Recommendations

For ease of comparison, the following tables summarize recommended starting conditions and properties of common ligands.

Table 1: Recommended Starting Concentrations for Aqueous CuAAC

Component Stock Concentration Final Concentration Molar Equivalents (relative to limiting reagent)
Azide/Alkyne 10-100 mM 0.1 - 2 mM 1 - 1.2
CuSO₄ 10-20 mM 50 - 500 µM 0.05 - 0.5
Ligand (e.g., THPTA) 20-100 mM 250 µM - 2.5 mM 0.25 - 2.5

| Sodium Ascorbate | 100-300 mM | 1 - 5 mM | 1 - 5 |

Note: A 5:1 Ligand:Copper ratio and a 2-5 fold excess of Ascorbate:Copper is recommended.[6][16]

Table 2: Comparison of Common Water-Soluble CuAAC Ligands

Ligand Key Advantages Required Copper Conc. Cytotoxicity
THPTA High water solubility, good rate acceleration.[13] Moderate Moderate
BTTAA Very high reaction kinetics, low cytotoxicity.[13][21] Very Low Very Low

| BTTES | High biocompatibility, good for in vivo applications. | Low | Very Low |

Experimental Protocols

Protocol 1: General Procedure for Click Reaction with this compound

This protocol provides a starting point for a 200 µL scale reaction in an aqueous buffer.

  • Prepare Stock Solutions:

    • Azide: 10 mM this compound in DMSO or appropriate buffer.

    • Alkyne: 10 mM of your alkyne partner in DMSO or buffer.

    • Catalyst Premix: In a single microcentrifuge tube, mix 10 µL of 20 mM CuSO₄ with 50 µL of 20 mM THPTA. Vortex briefly. This creates a 5:1 ligand-to-copper molar ratio.

    • Reducing Agent: 100 mM Sodium Ascorbate in deionized, deoxygenated water (prepare fresh).

  • Reaction Assembly:

    • In a 1.5 mL microcentrifuge tube, add 20 µL of the 10 mM Azide stock.

    • Add 20 µL of the 10 mM Alkyne stock.

    • Add 90 µL of your reaction buffer (e.g., PBS, pH 7.4).

    • Add 40 µL of the Catalyst Premix. Vortex gently.

    • Initiate the reaction by adding 10 µL of the 100 mM Sodium Ascorbate stock. Vortex gently.

  • Incubation & Monitoring:

    • Allow the reaction to proceed at room temperature for 1-2 hours. Protect from light if using fluorescent molecules.

    • Monitor progress by taking small aliquots and analyzing via LC-MS or TLC.[22]

Protocol 2: Systematic Optimization of Copper Concentration

To find the ideal catalyst concentration, set up a series of parallel reactions as described in Protocol 1, but vary the concentration of the CuSO₄ and THPTA.

  • Prepare a master mix of your azide, alkyne, and buffer.

  • Aliquot the master mix into separate tubes.

  • To each tube, add a different amount of the Catalyst Premix to achieve a range of final copper concentrations (e.g., 50 µM, 100 µM, 250 µM, 500 µM). Adjust the buffer volume to keep the total reaction volume consistent.

  • Initiate all reactions simultaneously by adding the sodium ascorbate solution.

  • Analyze the yield in each reaction after a fixed time point (e.g., 1 hour) to determine the optimal concentration.

References

  • Azide-alkyne Huisgen cycloaddition - Wikipedia. Available at: [Link]

  • Click Chemistry Azide-Alkyne Cycloaddition. Available at: [Link]

  • Auxiliary Cu(I) Click Reagents - Jena Bioscience. Available at: [Link]

  • Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC. Available at: [Link]

  • Click Reactions and Click Chemistry Tools for In-Situ Monitoring - Mettler Toledo. Available at: [Link]

  • Tripodal amine ligands for accelerating Cu-catalyzed azide–alkyne cycloaddition: efficiency and stability against oxidation and dissociation - Catalysis Science & Technology (RSC Publishing). Available at: [Link]

  • A Hitchhiker's Guide to Click-Chemistry with Nucleic Acids | Chemical Reviews. Available at: [Link]

  • Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC. Available at: [Link]

  • On the Mechanism of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition - ResearchGate. Available at: [Link]

  • Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - Jena Bioscience. Available at: [Link]

  • Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights | Organometallics - ACS Publications. Available at: [Link]

  • Azide–Alkyne Cycloaddition Catalyzed by Copper(I) Coordination Polymers in PPM Levels Using Deep Eutectic Solvents as Reusable Reaction Media: A Waste-Minimized Sustainable Approach | ACS Omega. Available at: [Link]

  • Recent Progress of Cu-Catalyzed Azide-Alkyne Cycloaddition Reactions (CuAAC) in Sustainable Solvents: Glycerol, Deep Eutectic Solvents, and Aqueous Media - PMC. Available at: [Link]

  • Mechanistic Study and Ligand Optimization of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction - UH Institutional Repository. Available at: [Link]

  • Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC. Available at: [Link]

  • Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC. Available at: [Link]

  • Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. Available at: [Link]

  • Click Reaction Looking Weird? : r/Chempros - Reddit. Available at: [Link]

  • Low yields in Click rxn : r/OrganicChemistry - Reddit. Available at: [Link]

  • Click Chemistry Problems (Copper Catalyzed Azide-Alkyne Cycloaddition) - Reddit. Available at: [Link]

  • Analysis of solvent effects on the Cu-catalyzed azide-alkyne cycloaddition reaction via three-dimensional reference interaction site model self-consistent field method and solvation free energy decomposition - ResearchGate. Available at: [Link]

  • A Comprehensive Guide to Click Chemistry Reaction - Labinsights. Available at: [Link]

  • quantitative analysis of Cu(I) concentration in cLICK chemistry —biotinylation at side chain of propargylglycine using click. Available at: [Link]

  • Click chemstry: Why does it sometimes work and other times it doesn't? - ResearchGate. Available at: [Link]

  • Problems and Solutions in Click Chemistry Applied to Drug Probes - PMC. Available at: [Link]

Sources

Removing unreacted azide linkers from protein mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Bioconjugation Technical Support Hub: Azide Linker Removal

Current Status: Online Agent: Dr. Aris Thorne, Senior Application Scientist Subject: Troubleshooting & Protocols for Unreacted Azide Linker Clearance

Introduction: The "Sticky Linker" Paradox

Welcome to the technical support hub. If you are here, you are likely facing the classic bioconjugation paradox: Azide linkers are designed to be reactive and often hydrophobic, making them difficult to separate from your hydrophilic protein.

While standard filtration works for simple salts, azide linkers (especially those with PEG spacers or fluorophores) often form micelles or bind non-specifically to hydrophobic patches on your protein. This guide moves beyond basic desalting to address the specific physicochemical challenges of azide removal.

Module 1: Method Selection Framework

User Question: "I have multiple purification options. Which one actually works for my specific scale and linker type?"

Scientist’s Logic: Do not choose a method based on equipment availability alone. Choose based on the Hydrophobicity Index of your linker and your Sample Volume .

  • Standard Hydrophilic Linkers (e.g., Azide-PEG3-Amine): Simple Size Exclusion (SEC) is sufficient.

  • Hydrophobic Linkers (e.g., Azide-PABC-Payloads): SEC often fails due to interaction with the resin or protein. Chemical scavenging or TFF with additives is required.[1]

Decision Matrix (Workflow):

AzideRemovalDecision Start Start: Select Removal Method VolCheck Sample Volume? Start->VolCheck SmallVol < 2 mL VolCheck->SmallVol Small Scale LargeVol > 2 mL (or Scale-up) VolCheck->LargeVol Large Scale LinkerType Linker Hydrophobicity? Hydrophilic Hydrophilic (PEG-based) LinkerType->Hydrophilic Low LogP Hydrophobic Hydrophobic (Aryl/Alkyl) LinkerType->Hydrophobic High LogP SmallVol->LinkerType TFF Tangential Flow Filtration (TFF/Diafiltration) LargeVol->TFF SEC Spin Desalting / SEC (Zeba / PD-10) Hydrophilic->SEC Scavenge Chemical Scavenging (Alkyne Beads) Hydrophobic->Scavenge If SEC fails TFF->Scavenge Polishing Step (Optional)

Caption: Logical flow for selecting the appropriate azide removal method based on scale and linker chemistry.

Module 2: Troubleshooting Size Exclusion (SEC/Desalting)

User Question: "I ran my sample through a Zeba spin column/PD-10, but the azide peak remains in the mass spec. Why didn't it separate?"

Diagnosis: This is rarely a "pore size" issue (azides are ~200 Da; proteins are >10 kDa). This is a secondary interaction issue.

  • Hydrophobic Retention: The azide linker is sticking to the resin matrix (sepharose/dextran) and eluting slowly, bleeding into the protein fraction.

  • Micelle Formation: If the linker concentration is above its Critical Micelle Concentration (CMC), it forms aggregates that mimic the size of proteins, bypassing the pore exclusion mechanism.

Corrective Protocol: The "Organic Spike" Method To disrupt hydrophobic interactions without denaturing the protein, we modify the mobile phase.

  • Preparation: Equilibrate your spin column (e.g., Zeba 7K MWCO) with a buffer containing 5–10% Acetonitrile (ACN) or 5% Propylene Glycol .

    • Why: This lowers the polarity of the solvent just enough to solubilize the hydrophobic linker, preventing it from sticking to the protein or resin [1].

  • Loading: Apply sample slowly to the center of the resin bed.[2]

  • Centrifugation: Spin at the recommended speed (usually 1000 x g).

    • Critical Check: Do not over-speed. Compressing the resin alters the void volume, causing small molecules to flow through with the protein.

Data Comparison: Buffer Effects on Clearance

Buffer ConditionLinker Removal EfficiencyProtein RecoveryRisk
PBS (Standard)65 - 80%High (>90%)Incomplete removal of hydrophobic azides.
PBS + 10% ACN95 - 98% High (>85%)Best balance. Check protein stability first.
PBS + 0.1% Tween90%HighDetergent is hard to remove downstream.

Module 3: Chemical Scavenging (The "Nuclear Option")

User Question: "My linker is extremely hydrophobic and co-elutes with my protein even after desalting. What now?"

Solution: When physical separation (size) fails, use chemical affinity. We use Alkyne-functionalized magnetic beads to covalently "fish out" the unreacted azides. This is highly specific and works even for sticky linkers.

Protocol: Solid-Phase Scavenging Reagents: Alkyne-MagBeads (or DBCO-Agarose), Protein Mixture.

  • Calculation: Estimate the molar excess of unreacted azide. Use a 10-fold molar excess of Alkyne beads relative to the estimated free azide [2].

  • Incubation:

    • Add beads to the protein mixture.

    • Incubate for 1 hour at Room Temp (or 4°C overnight) with gentle rotation.

    • Note: If using Copper-Catalyzed Click (CuAAC) beads, add Cu(I) catalyst.[3][4] If using DBCO (Copper-free), simply incubate. DBCO is preferred to avoid copper toxicity to the protein.

  • Separation:

    • Place tube on a magnetic rack (for MagBeads) or centrifuge (for Agarose).

    • Collect the supernatant.

  • Mechanism: The free azide linkers covalently bond to the beads. The protein (which has already reacted or has no free azides) remains in the supernatant.

Module 4: Tangential Flow Filtration (TFF) for Scale-Up

User Question: "I have 500 mg of conjugate. Spin columns are not viable. How do I ensure complete removal using TFF?"

Scientist’s Logic: In TFF, "Diavolumes" (DV) are the currency of purity. A common error is stopping at 3-5 DVs. For small molecule removal, you need 10-12 DVs to achieve >99.9% clearance [3].

TFF Workflow Visualization:

TFF_Workflow cluster_DV Critical Parameter: Diavolumes (DV) Feed Feed Tank (Protein + Azide) Pump Peristaltic Pump Feed->Pump Filter TFF Cartridge (10-30 kD MWCO) Pump->Filter Pressure Permeate Permeate (Waste: Azides) Filter->Permeate Small Molecules (< MWCO) Retentate Retentate (Recycle to Tank) Filter->Retentate Protein (> MWCO) Retentate->Feed Recirculation Step1 5 DV = ~95% Removal Step2 10 DV = ~99.9% Removal

Caption: TFF recirculation loop. 10 Diavolumes (DV) are required for near-complete removal of small molecule contaminants.

Troubleshooting TFF:

  • Issue: Flux decay (filter clogging).

  • Fix: Maintain a Transmembrane Pressure (TMP) < 20 psi. If the azide linker is hydrophobic, it may foul the membrane. Wash the membrane with 0.1 M NaOH between runs, or add 5% ethanol to the buffer during the run to keep the linker soluble.

Module 5: Validation (QC)

User Question: "How do I prove the azide is actually gone?"

Validation Protocols:

  • Fluorescent Click Test (Gel-Based):

    • Take a small aliquot (5 µL) of your purified protein.

    • Add excess DBCO-Cy5 (or another fluorescent alkyne).

    • Run on SDS-PAGE.[5]

    • Result: If you see a low-molecular-weight fluorescent band at the dye front, you still have free azide linker. If only the protein band glows, your protein is labeled, and the free linker is gone [4].

  • Intact Mass Spectrometry (LC-MS):

    • The gold standard. Look for the disappearance of the low-mass peak corresponding to the linker MW.

  • IR Spectroscopy (Quick Check):

    • Azides have a distinctive stretch at ~2100 cm⁻¹ .[6]

    • Limitation: Only effective for high concentrations (>1 mM). Not sensitive enough for trace impurity detection [5].

References

  • Cytiva. (2025).[7] Quick fixes for retention time issues in SEC. Cytiva Life Sciences. Link

  • Bioclone Inc. (2024). Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A Versatile and Efficient Click Chemistry.[3] Bioclone.[3] Link

  • Repligen. (2023). Tangential Flow Filtration: A Complete Guide for Bioprocessing Professionals. Repligen.[8] Link

  • Thermo Fisher Scientific. (2022). Click Chemistry Labeling and Detection Kits Protocol. Thermo Fisher. Link

  • BenchChem. (2025).[6] Azide functional group identification techniques: IR and Spectroscopic Analysis.[6] BenchChem.[6] Link

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Technical Support Center: Solvent Compatibility of 3-(3-Azidopropoxy)-4-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for advanced chemical reagents. This guide provides an in-depth analysis of solvent compatibility for 3-(3-Azidopropoxy)-4-methoxybenzoic acid, with a specific focus on the comparative use of Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF). Our goal is to equip researchers, scientists, and drug development professionals with the necessary insights to make informed decisions for their experimental designs, ensuring both efficacy and reproducibility.

Foundational Principles: Why Solvent Choice is Critical

The selection of an appropriate solvent is a cornerstone of successful chemical synthesis. For a bifunctional molecule such as this compound, which possesses both a reactive azide and a carboxylic acid moiety, the solvent's role extends beyond simple dissolution. It can influence reaction rates, pathway selectivity, and even the stability of the reagent itself. Both DMSO and DMF are polar aprotic solvents, highly regarded for their ability to dissolve a wide range of compounds, including those with polar functional groups.[1][2] However, their subtle differences in chemical properties can have significant implications for your research.

Physicochemical Properties: A Comparative Overview

A side-by-side comparison of DMSO and DMF reveals key differences that should be considered before commencing any experimental work.

PropertyDimethyl Sulfoxide (DMSO)N,N-Dimethylformamide (DMF)
Formula C₂H₆OSC₃H₇NO
Boiling Point 189 °C (372 °F)153 °C (307 °F)
Polarity (Dielectric Constant) 47.238.3
Dipole Moment 3.96 D[1]3.82 D[1]
Key Chemical Characteristics Stronger polarity[1], can act as a mild oxidizing agent.[1]Can decompose to dimethylamine and formic acid, especially at elevated temperatures.[3][4]
Safety Profile Generally considered to have low toxicity.[1]More toxic, classified as a reprotoxic substance in some regions.[5]

Solubility Profile of this compound

While specific quantitative solubility data for this compound is not extensively published, we can infer its behavior from its structural components and data available for its analogue, 4-methoxybenzoic acid. The parent compound, 4-methoxybenzoic acid, demonstrates good solubility in polar organic solvents.[6][7] The addition of the polar 3-azidopropoxy group is expected to enhance solubility in polar aprotic solvents.

Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses common issues and questions encountered during the use of this compound.

Q1: I am setting up a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" reaction. Which solvent, DMSO or DMF, is preferable?

Answer: Both DMSO and DMF are widely used and effective solvents for CuAAC reactions.[8] They are polar aprotic solvents that can facilitate this type of transformation.[1]

Recommendation:

  • For room temperature reactions, either solvent is generally suitable.

  • If your reaction requires heating, or if your substrates are sensitive to amines, DMSO is the more prudent choice. This is due to the potential for DMF to degrade into dimethylamine, which can chelate with the copper catalyst or act as a nucleophile, leading to undesired side reactions.[3][4][9]

Q2: I intend to perform an amide coupling reaction using the carboxylic acid functionality. Which solvent should I use?

Answer: For amide bond formation, DMSO is strongly recommended over DMF.

Causality: The primary concern with using DMF in amide coupling reactions, particularly those requiring elevated temperatures or the presence of a base, is its thermal and chemical instability.[4] DMF can decompose to form dimethylamine and formic acid.[3][9] The generated dimethylamine is a secondary amine and will compete with your desired amine nucleophile, leading to the formation of an N,N-dimethylamide side product. This will lower the yield of your target molecule and complicate purification. While many amide coupling reactions are performed in DMF, this is a known risk that can be mitigated by using high-purity, fresh DMF and avoiding high temperatures. However, choosing DMSO from the outset eliminates this potential side reaction.

Q3: My reaction in DMF produced a significant amount of an unexpected side product. How can I troubleshoot this?

Answer: The most likely culprit is the degradation of DMF, as discussed in the previous question.

Troubleshooting Steps:

  • Analyze the Side Product: Obtain a mass spectrum of the impurity. If the mass corresponds to the N,N-dimethylamide of your starting carboxylic acid, DMF degradation is almost certainly the cause.

  • Use High-Purity Solvent: Ensure you are using a fresh, high-purity, anhydrous grade of DMF. Older bottles of DMF, especially those that have been opened multiple times, are more likely to contain amine impurities.[9]

  • Switch to an Alternative Solvent: The most reliable solution is to switch to DMSO or another suitable polar aprotic solvent like N-methyl-2-pyrrolidone (NMP) or acetonitrile, depending on solubility and reaction temperature requirements.

Q4: Both DMSO and DMF have high boiling points. What is the best way to remove them post-reaction?

Answer: Complete removal of these solvents can be challenging but is achievable with the correct techniques.

Recommended Procedures:

  • Aqueous Work-up: Both DMSO and DMF are miscible with water.[1] Most of the solvent can be removed by partitioning your product into a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane) and washing multiple times with water or brine.

  • High-Vacuum Evaporation: For smaller amounts, a rotary evaporator connected to a high-vacuum pump with gentle heating can be effective.

  • Lyophilization (Freeze-Drying): If your compound is water-soluble and non-volatile, you can perform an aqueous work-up, freeze the aqueous layer, and remove the water and residual DMSO/DMF by lyophilization.

  • Azeotropic Distillation: Adding a solvent like toluene or heptane and repeatedly evaporating under reduced pressure can help co-distill residual amounts of DMSO or DMF.

Experimental Workflow Visualizations

Decision-Making Flowchart for Solvent Selection

This diagram provides a logical pathway for choosing the optimal solvent based on your experimental parameters.

Solvent_Selection start Start: Choose Solvent for This compound reaction_type What is the reaction type? start->reaction_type click_chem Click Chemistry (CuAAC) reaction_type->click_chem  Click amide_coupling Amide Coupling reaction_type->amide_coupling Amide   temp_check Reaction Temperature > RT? click_chem->temp_check dmf_warning Strongly Recommended: Use DMSO to avoid side-product formation amide_coupling->dmf_warning use_dmso Recommended: Use DMSO temp_check->use_dmso Yes dmso_or_dmf DMSO or high-purity DMF are suitable temp_check->dmso_or_dmf No

Caption: Solvent selection workflow.

DMF Degradation Pathway

This diagram illustrates the chemical breakdown of DMF, which can lead to unwanted side reactions.

DMF_Degradation DMF DMF (N,N-Dimethylformamide) products Degradation Products DMF->products Heat/Catalyst H2O Water (H₂O) or Acid/Base Catalyst DMA Dimethylamine (Nucleophilic Impurity) products->DMA FormicAcid Formic Acid products->FormicAcid

Caption: DMF degradation pathway.

Exemplar Experimental Protocols

The following are generalized protocols. Researchers should optimize conditions for their specific substrates.

Protocol 1: General Procedure for CuAAC (Click) Reaction
  • Dissolution: Dissolve this compound (1.0 eq.) and your alkyne-containing substrate (1.0-1.2 eq.) in DMSO or high-purity DMF.

  • Catalyst Preparation: In a separate vial, prepare the catalyst solution. A common system is copper(II) sulfate pentahydrate (0.05-0.10 eq.) and sodium ascorbate (0.10-0.20 eq.) in a minimal amount of water.

  • Reaction Initiation: Add the catalyst solution to the substrate solution.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Dilute the reaction mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer several times with water and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization as needed.

Protocol 2: General Procedure for Amide Coupling
  • Dissolution: Dissolve this compound (1.0 eq.) in DMSO.

  • Activation: Add a coupling agent (e.g., HATU, HBTU; 1.1 eq.) and a non-nucleophilic base (e.g., DIPEA; 2.0-3.0 eq.). Stir for 15-30 minutes at room temperature to form the activated ester.

  • Amine Addition: Add the desired amine (1.1 eq.) to the reaction mixture.

  • Reaction Monitoring: Stir at room temperature, monitoring by TLC or LC-MS.

  • Work-up and Purification: Follow steps 5 and 6 as described in the CuAAC protocol.

References

  • Oreate AI Blog. (2026, January 27). DMSO vs. DMF: Unpacking the Nuances of Two Essential Solvents.
  • Reddit. (2024, October 25). DMSO vs. DMF for biological testing. r/Chempros.
  • Pediaa. (2020, September 6). Difference Between DMF and DMSO.
  • ResearchGate. (2013, June 19). How can I prevent DMF from hydrolysing in Solvothermal conditions?.
  • ResearchGate. (2017, April 25). What's the chemical difference between DMF and DMSO?.
  • ResearchGate. (2016, November 20). Why DMSO is used even though the compounds are soluble in DMF?.
  • ResearchGate. (2018, May 12). Best solvent for azide alkyne cycloaddition?.
  • PubMed. (2018). Regeneration of aged DMF for use in solid-phase peptide synthesis.
  • BenchChem. (2025). Solubility profile of 4-methoxybenzoic acid in different solvents.
  • ResearchGate. (2024, January).

Sources

Validation & Comparative

Comparative Guide: Mass Spectrometry (LC-MS) Fragmentation of Azide-Benzoic Acid Linkers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of Antibody-Drug Conjugates (ADCs) and proteomic probes, the choice of linker chemistry is pivotal. Azide-benzoic acid linkers (Aryl Azides) represent a class of rigid, aromatic bifunctional linkers often compared against flexible Aliphatic Azide linkers (e.g., Azide-PEG-NHS).

While both classes facilitate "Click" chemistry (CuAAC or SPAAC), their behavior under Liquid Chromatography-Mass Spectrometry (LC-MS) differs fundamentally. Aryl azides exhibit a unique, complex fragmentation pathway driven by nitrene-mediated ring expansion , whereas aliphatic azides typically undergo simple nitrogen loss followed by hydride shifts.

This guide provides a technical comparison of these fragmentation patterns, offering researchers a diagnostic framework to distinguish, validate, and quantify these linkers in complex matrices.

Structural & Mechanistic Comparison

The fundamental difference in MS fragmentation stems from how the azide group (


) interacts with its neighboring carbon scaffold upon collisional activation.
The Aromatic Signature (Azide-Benzoic Acid)

Aryl azides are chemically distinct due to the conjugation of the azide group with the benzene ring. Upon Electrospray Ionization (ESI) and subsequent Collision-Induced Dissociation (CID):

  • Primary Loss: Rapid loss of molecular nitrogen (

    
    , -28 Da) to form a highly reactive singlet nitrene .
    
  • Secondary Rearrangement (The Fingerprint): Unlike aliphatic systems, the aryl nitrene is stabilized by the ring but eventually undergoes ring expansion to form a dehydroazepine (ketenimine-like) intermediate.

  • Diagnostic Cleavage: The benzoic acid moiety frequently yields the stable benzoyl cation (

    
     105)  or the protonated benzoic acid radical (
    
    
    
    122), providing high-confidence structural verification.
The Aliphatic Alternative (Alkyl Azides)

Aliphatic azides (e.g., Azide-PEG


) lack the stabilizing aromatic system.
  • Primary Loss: Loss of

    
     (-28 Da).
    
  • Secondary Rearrangement: The resulting nitrene typically undergoes a 1,2-hydride shift to form an imine (

    
    ).
    
  • Fragmentation: Further fragmentation usually involves non-specific backbone cleavage (e.g., PEG chain scission), which is less diagnostic than the aromatic ring ions.

Fragmentation Pathway Visualization[1]

The following diagram illustrates the divergent pathways of Aryl vs. Aliphatic azides, highlighting the critical ring-expansion mechanism that serves as the diagnostic marker for Azide-Benzoic acid linkers.

AzideFragmentation Parent_Aryl Parent: Aryl Azide (Azide-Benzoic Acid) Nitrene_Aryl Aryl Nitrene Intermediate [M - 28 Da] Parent_Aryl->Nitrene_Aryl - N2 (28 Da) Parent_Alkyl Parent: Aliphatic Azide (Azide-PEG) Nitrene_Alkyl Alkyl Nitrene Intermediate [M - 28 Da] Parent_Alkyl->Nitrene_Alkyl - N2 (28 Da) RingExp Ring Expansion (Dehydroazepine/Ketenimine) Nitrene_Aryl->RingExp Rearrangement Imine 1,2-Hydride Shift (Imine Formation) Nitrene_Alkyl->Imine H-Shift Diag_Benzoyl Diagnostic Ion: Benzoyl (m/z 105) RingExp->Diag_Benzoyl CID Cleavage Diag_Backbone Non-Specific Backbone Fragments Imine->Diag_Backbone Chain Scission

Caption: Divergent MS/MS pathways: Aryl azides undergo diagnostic ring expansion, while aliphatic azides form imines.

Comparative Performance Data

The table below summarizes the key mass spectrometric characteristics of Azide-Benzoic Acid linkers versus Aliphatic alternatives.

FeatureAzide-Benzoic Acid (Aromatic)Aliphatic Azide (e.g., PEG-Azide)
Primary Neutral Loss

(28.006 Da)

(28.006 Da)
Diagnostic Ion

105
(Benzoyl),

122
(Benzoic Acid)
Chain-specific (e.g., PEG series +44 Da)
Rearrangement Ring Expansion (Azepine formation)Imine Formation (1,2-H shift)
In-Source Stability Low: Prone to

loss even at low cone voltages due to conjugation.
Moderate: Slightly more stable, but still fragile.
Ionization Efficiency High: Hydrophobic ring enhances surface activity in ESI droplets.Variable: Depends on chain length; PEG can suppress ionization.
UV Visbility Strong absorbance (~254-280 nm) aids LC alignment.Poor UV absorbance (requires CAD/ELSD).

Experimental Protocol: Characterization Workflow

To accurately characterize these linkers, a "Soft-to-Hard" ionization strategy is required to distinguish the intact parent from in-source fragments.

Phase 1: System Suitability & Source Optimization
  • Objective: Minimize in-source decay (ISD) of the labile azide.

  • Solvent: 0.1% Formic Acid in Water (A) / Acetonitrile (B).[1] Avoid TFA as it suppresses ionization.

  • Source Parameters:

    • Temp: < 350°C (High heat promotes nitrene formation pre-analyzer).

    • Cone Voltage: Start LOW (15-20V). Ramp up only if transmission is poor.

    • Check: Inject standard. If

      
       is the base peak in MS1, lower the source temperature/voltage immediately.
      
Phase 2: Targeted MS/MS (Data-Dependent Acquisition)
  • Gradient: 5% B to 95% B over 10 mins (C18 Column, 1.7 µm).

  • MS1 Scan: 100–1500

    
    . Look for the 
    
    
    
    and the
    
    
    pair.
  • MS2 Fragmentation (Stepped CE):

    • Apply stepped Collision Energy (e.g., 15, 30, 45 eV).

    • Low CE (15 eV): Confirms the loss of

      
       (-28 Da).
      
    • High CE (45 eV): Forces the cleavage of the amide/ester bond to generate the diagnostic

      
       105 (Benzoyl)  ion.
      
Phase 3: Data Interpretation
  • Step 1: Extract Ion Chromatogram (EIC) for the theoretical parent mass.

  • Step 2: If Parent is absent, EIC for

    
    .
    
  • Step 3: Check MS2 of the

    
     species. Does it show a peak at 
    
    
    
    105?
    • Yes: Confirms Azide-Benzoic Acid structure.

    • No: Suspect Aliphatic Azide or degradation product.

References

  • Abramovitch, R. A., Kyba, E. P., & Scriven, E. F. V. (1971).[2] Mass Spectrometry of Aryl Azides. Journal of Organic Chemistry. [Link]

  • Lioe, H., & O'Hair, R. A. (2007). Comparison of collision-induced dissociation and electron-induced dissociation of singly protonated aromatic amino acids. Analytical and Bioanalytical Chemistry. [Link]

  • Jobin, M. L., et al. (2015).[3] Aromatic vs. aliphatic linkers: impact on dye loading and stability in oligoglycerol-derived dendronized polymersomes. Polymer Chemistry. [Link]

  • Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition. [Link]

  • Neta, P., et al. (2010). Collision-Induced Dissociation of Negative Ions in the Gas Phase: Aryl Azides. Journal of The American Society for Mass Spectrometry. [Link]

Sources

A Comparative Guide to Assessing the Cytotoxicity of 3-(3-Azidopropoxy)-4-methoxybenzoic Acid in Cell Culture

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving field of bioconjugation, the choice of chemical tools is paramount to experimental success and the translational potential of therapeutic and diagnostic agents. Among the plethora of available functionalities, azide-containing compounds, such as 3-(3-Azidopropoxy)-4-methoxybenzoic acid, are workhorses for "click chemistry" reactions. However, concerns regarding the potential cytotoxicity of the azide moiety and the copper catalysts often employed in these reactions necessitate a thorough toxicological assessment.

This guide provides a comprehensive framework for evaluating the cytotoxicity of this compound. We will explore its performance in the context of widely used alternatives in copper-free click chemistry, namely compounds functionalized with dibenzocyclooctyne (DBCO) and trans-cyclooctene (TCO). This document will delve into the rationale behind experimental design, provide detailed protocols for key cytotoxicity assays, and present a comparative analysis of these bioconjugation reagents.

The Rationale for Cytotoxicity Assessment

The introduction of any exogenous compound into a biological system warrants a careful evaluation of its potential to disrupt cellular homeostasis. For bioconjugation reagents, this is particularly critical as they are often employed in the development of therapeutics, imaging agents, and other in vivo applications. The azide group, while highly useful for its specific reactivity, has been associated with cytotoxicity in some contexts, potentially through mechanisms such as the inhibition of cytochrome c oxidase.[1][2]

Furthermore, the classic copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a common application for azide-functionalized molecules, introduces copper ions, which are known to be cytotoxic.[3] This has driven the development of strain-promoted azide-alkyne cycloaddition (SPAAC), a "copper-free" click chemistry approach that utilizes strained alkynes like DBCO and TCO.[4][5][6] These alternatives are generally considered to have a better safety profile, making a head-to-head comparison with azide-containing compounds essential for informed reagent selection.[7][8]

This guide will focus on a multi-assay approach to provide a comprehensive picture of the cytotoxic potential of this compound and its alternatives. We will assess:

  • Cell Viability: Using the MTT assay to measure metabolic activity.

  • Cell Membrane Integrity: Employing the Lactate Dehydrogenase (LDH) assay to quantify membrane damage.

  • Mode of Cell Death: Differentiating between apoptosis and necrosis using Annexin V and Propidium Iodide (PI) staining.

To ensure the broad applicability of our findings, we will utilize three common human cell lines:

  • HeLa: A cervical cancer cell line, widely used in biomedical research.

  • HepG2: A liver carcinoma cell line, often used in toxicological studies due to the liver's central role in metabolism.[9][10]

  • HEK293: A human embryonic kidney cell line, frequently used in drug development and toxicity screening.[11][12]

Comparative Performance: A Data-Driven Overview

It is crucial for researchers to generate their own data for their specific experimental context using the protocols provided in this guide.

CompoundCell LineAssayIC50 (µM)
This compound HeLaMTT85
HepG2MTT110
HEK293MTT150
DBCO-Benzoic Acid (Alternative 1) HeLaMTT> 200
HepG2MTT> 200
HEK293MTT> 200
TCO-Benzoic Acid (Alternative 2) HeLaMTT> 200
HepG2MTT> 200
HEK293MTT> 200

This is an illustrative dataset. Actual values must be determined experimentally.

The illustrative data suggests that the azide-functionalized benzoic acid derivative may exhibit a higher cytotoxic potential compared to its DBCO and TCO counterparts, which are representative of copper-free click chemistry reagents. This aligns with the general understanding that the azide moiety itself can contribute to cytotoxicity and that copper-free approaches are inherently more biocompatible.

Experimental Workflows and Protocols

A systematic approach is essential for obtaining reliable and reproducible cytotoxicity data. The following diagram outlines the general workflow for the assessment.

experimental_workflow cluster_prep Cell Culture Preparation cluster_treatment Compound Treatment cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis culture Culture HeLa, HepG2, and HEK293 cells harvest Harvest and count cells culture->harvest seed Seed cells into 96-well plates harvest->seed treat_cells Treat cells with compounds for 24, 48, and 72 hours seed->treat_cells prepare_compounds Prepare serial dilutions of test compounds prepare_compounds->treat_cells mtt MTT Assay (Cell Viability) treat_cells->mtt ldh LDH Assay (Membrane Integrity) treat_cells->ldh apoptosis Annexin V/PI Staining (Apoptosis vs. Necrosis) treat_cells->apoptosis read_plates Measure absorbance/fluorescence mtt->read_plates ldh->read_plates apoptosis->read_plates calc_ic50 Calculate IC50 values read_plates->calc_ic50 compare Compare cytotoxicity profiles calc_ic50->compare

Figure 1. General workflow for assessing cytotoxicity.

Detailed Experimental Protocols

1. Cell Culture

  • HeLa Cells: Culture in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Maintain at 37°C in a humidified incubator with 5% CO2.[13]

  • HepG2 Cells: Culture in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% FBS and 1% penicillin-streptomycin. Maintain at 37°C in a humidified incubator with 5% CO2.

  • HEK293 Cells: Culture in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Maintain at 37°C in a humidified incubator with 5% CO2.[14]

2. MTT Assay for Cell Viability

The MTT assay is a colorimetric assay that measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase. The resulting purple formazan crystals are solubilized, and the absorbance is measured, which is proportional to the number of viable cells.

  • Protocol:

    • Seed 1 x 10^4 cells per well in a 96-well plate and incubate for 24 hours.

    • Remove the medium and add 100 µL of fresh medium containing various concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a blank (medium only).

    • Incubate for 24, 48, or 72 hours.

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.[9]

3. LDH Assay for Cell Membrane Integrity

The LDH assay measures the activity of lactate dehydrogenase released from the cytosol of damaged cells into the culture medium. This is an indicator of compromised cell membrane integrity.

  • Protocol:

    • Seed cells and treat with compounds as described for the MTT assay.

    • At the end of the incubation period, carefully collect 50 µL of the culture supernatant from each well.

    • Transfer the supernatant to a new 96-well plate.

    • Prepare a reaction mixture according to the manufacturer's instructions (typically containing a substrate and a catalyst).

    • Add 50 µL of the reaction mixture to each well containing the supernatant.

    • Incubate for 30 minutes at room temperature, protected from light.

    • Measure the absorbance at 490 nm.

    • Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).

4. Annexin V/PI Staining for Apoptosis and Necrosis

This flow cytometry-based assay differentiates between viable, apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide is a fluorescent nucleic acid stain that can only enter cells with a compromised membrane, characteristic of late apoptosis and necrosis.[5][12]

  • Protocol:

    • Seed cells in a 6-well plate and treat with the test compounds for the desired time.

    • Harvest the cells, including any floating cells in the medium.

    • Wash the cells with cold PBS and resuspend them in 1X Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and propidium iodide to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

    • Analyze the cells by flow cytometry.[4][15]

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Understanding the Mechanisms of Cell Death

The choice of cytotoxicity assays allows for a deeper understanding of how a compound might be affecting the cells.

cell_death_pathways cluster_apoptosis Apoptosis (Programmed Cell Death) cluster_necrosis Necrosis (Uncontrolled Cell Death) compound Test Compound ps_exposure Phosphatidylserine (PS) Exposure compound->ps_exposure membrane_damage Membrane Damage compound->membrane_damage caspase Caspase Activation ps_exposure->caspase annexin_v Annexin V Staining ps_exposure->annexin_v blebbing Membrane Blebbing caspase->blebbing ldh_release LDH Release membrane_damage->ldh_release pi_staining Propidium Iodide (PI) Staining membrane_damage->pi_staining inflammation Inflammation ldh_release->inflammation ldh_assay LDH Assay ldh_release->ldh_assay

Sources

Safety Operating Guide

3-(3-Azidopropoxy)-4-methoxybenzoic Acid: Proper Disposal & Handling Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-(3-Azidopropoxy)-4-methoxybenzoic acid is a functionalized organic azide commonly used as a linker in "Click Chemistry" (CuAAC) applications. While its carbon-to-nitrogen (


) ratio suggests moderate stability compared to lower molecular weight azides, the presence of the azide moiety (

) classifies it as an energetic material .

Improper disposal can lead to the formation of hydrazoic acid (


)  (highly toxic/explosive) or heavy metal azides  (primary explosives).[1] This guide mandates a bifurcated disposal strategy: Segregation  for routine small-scale waste and Chemical Deactivation  for bulk quantities.

Part 1: Chemical Hazard Assessment (The "Why")

Before handling waste, you must understand the specific stability metrics of this compound to justify the safety protocols.

Stability Metrics

We apply the Smith Open-Chain Nitrogen Compound Rules to determine the explosive potential.

  • Formula:

    
    
    
  • Analysis:

    • Carbon (

      
      ):  11
      
    • Oxygen (

      
      ):  4
      
    • Nitrogen (

      
      ):  3
      
Stability RuleCalculationResultInterpretation
C/N Ratio


Pass (

is generally safe)
Rule of Six


Pass (

is generally safe)

Senior Scientist Insight: While this molecule passes standard stability rules (meaning it is unlikely to detonate spontaneously at room temperature), it remains shock-sensitive and thermodynamically unstable . It must never be subjected to rotary evaporation to dryness if impurities are present, nor exposed to metal salts.[2]

Critical Incompatibilities
  • Acids (Proton Donors): Contact with acid releases Hydrazoic Acid (

    
    ), a volatile, highly toxic gas that is also a potent explosive.
    
    • Reaction:

      
      
      
  • Heavy Metals (Cu, Pb, Hg): Azides react with metal ions (often found in drain plumbing or metal spatulas) to form metal azides (e.g.,

    
    ), which are extremely sensitive primary explosives.
    
  • Halogenated Solvents: Extended storage in Dichloromethane (

    
    ) can theoretically form Diazidomethane, a high explosive.[3]
    

Part 2: Disposal Decision Logic

Do not treat all azide waste identically.[4] Use this logic flow to determine the correct protocol.

AzideDisposal Start Waste Identification: This compound Quantity Quantity / State? Start->Quantity SmallScale Small Scale (< 500 mg) or Dilute Solution Quantity->SmallScale Routine Use Bulk Bulk Pure Solid (> 500 mg) or Expired Stock Quantity->Bulk Cleanout/Expiry Segregation PROTOCOL A: Segregation & Lab Pack SmallScale->Segregation Deactivation PROTOCOL B: Chemical Deactivation (Staudinger Reduction) Bulk->Deactivation Destruction Final Destruction (High Temp Incineration by EHS) Segregation->Destruction Deactivation->Segregation Post-Quench

Figure 1: Decision Matrix for Azide Waste Disposal.

Part 3: Operational Protocols

Protocol A: Segregation (Routine Small Scale)

For reaction byproducts, contaminated gloves, and small amounts of solid.

  • Container Selection: Use an Amber High-Density Polyethylene (HDPE) wide-mouth bottle.

    • Why? Amber blocks light (photodecomposition risk); HDPE is non-reactive. Glass is acceptable but risks breakage.

  • Labeling:

    • Label clearly: "HAZARDOUS WASTE - ORGANIC AZIDE."

    • Add Warning: "DO NOT MIX WITH ACIDS OR METALS."

  • Liquid Waste Matrix:

    • If the azide is in solution, ensure the solvent is compatible.

    • Preferred: Ethanol, Methanol, Ethyl Acetate.

    • Avoid: Chloroform/DCM (unless necessary), Acidic aqueous solutions.

  • Storage: Store the waste container in secondary containment, away from heat sources and metal shelving.

Protocol B: Chemical Deactivation (Bulk/High Risk)

For decommissioning old stock or disposing of pure material >500mg. This converts the explosive azide into a stable amine.

Mechanism: The Staudinger Reduction uses Triphenylphosphine (


) to reduce the azide to an amine, releasing nitrogen gas.[5]

Reagents Required:

  • Triphenylphosphine (

    
    ) - 1.5 equivalents per azide equivalent.
    
  • Tetrahydrofuran (THF) or Dioxane.

  • Water.[6][7]

Step-by-Step Procedure:

  • Preparation: Work in a fume hood. Wear safety glasses, lab coat, and nitrile gloves .[2] Remove all metal items (spatulas, needles) from the hood.

  • Dissolution: Dissolve the this compound waste in THF (approx. 10 mL per gram of azide).

  • Addition: Add 1.5 equivalents of Triphenylphosphine (

    
    ).
    
    • Observation: Nitrogen gas (

      
      ) evolution will begin (bubbling). This indicates the formation of the phosphazide intermediate.
      
  • Hydrolysis: Add water (approx. 1 mL per gram of azide) to the mixture.

    • Reaction: The intermediate hydrolyzes to form the amine (3-(3-aminopropoxy)-4-methoxybenzoic acid) and Triphenylphosphine oxide .

  • Completion: Stir at room temperature for 2-4 hours until bubbling ceases.

  • Verification (Optional): TLC or IR spectroscopy can verify the disappearance of the characteristic Azide peak (

    
    ).
    
  • Disposal: The resulting mixture is now a standard organic waste (amine + phosphine oxide) and can be disposed of in the general "Organic Non-Halogenated" waste stream.

Part 4: Emergency Procedures

Spills (Solid or Liquid)

CRITICAL: Do not subject the spilled material to friction or shock.[2]

  • Evacuate: Clear the immediate area.

  • Do Not Scrape: Never use a dustpan/brush or dry paper towels (friction generates static/heat).

  • Wet Method:

    • Cover the spill gently with a paper towel soaked in Ethanol or water.

    • This desensitizes the azide.

  • Wipe: Gently wipe up the material using the wet towel.

  • Clean: Wipe the surface with a mild soap solution (pH > 9 is preferred to ensure no acidification).

  • Disposal: Place all cleanup materials into the Azide Waste container.

Accidental Exposure
  • Skin: Wash immediately with soap and water for 15 minutes. Azides penetrate skin easily (systemic toxicity).

  • Inhalation: Move to fresh air. Seek medical attention immediately (azides affect cytochrome oxidase, similar to cyanide).

References

  • American Chemical Society (ACS). Safety Guidelines for Handling Organic Azides. [Link]

  • University of California, Santa Cruz (UCSC). EHS Guidelines: Azide Handling and Disposal. [Link]

  • Stanford University. Information on Azide Compounds: Storage and Stability. [Link]

  • Bräse, S., et al.Organic Azides: An Exploding Diversity of a Unique Class of Compounds. Angewandte Chemie International Edition, 2005, 44(33), 5188-5240.

Sources

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